Bixafen is a methyl-pyrazole carboxamide fungicide belonging to the latest-generation succinate dehydrogenase inhibitor (SDHI) class. Initially approved and marketed in 2011 by Bayer, it has become widely used in cereal and rapeseed crops due to its high efficiency and rapid penetration characteristics. The use of this compound has significantly risen throughout Europe and the United States, with nearly 30 different commercial products containing this compound as either the sole active substance or in mixture with other fungicides currently marketed in France alone [1]. As a member of the SDHI family, this compound targets the mitochondrial respiration chain in fungi, making it effective against a broad range of fungal diseases. However, growing evidence suggests that its inhibitory effects are not specific to fungi, potentially affecting mitochondrial function in non-target organisms, including vertebrates and humans [1] [2].
SDHI fungicides represent the most widely used fungicide class in modern agriculture, with this compound considered one of the most prominent latest-generation compounds. The SDHI family functions by inhibiting a highly conserved enzymatic complex (succinate dehydrogenase) across biological kingdoms, raising important questions about species selectivity and potential off-target effects in non-fungal organisms [1]. Despite their extensive agricultural use and frequent detection in environmental samples and food products, the potential toxicological effects of SDHIs, particularly on neurodevelopment, had been poorly evaluated until recently [1] [3].
This compound specifically targets succinate dehydrogenase (SDH), also known as mitochondrial respiratory chain Complex II. This key enzyme plays a dual role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously transferring electrons to ubiquinone (coenzyme Q) in the respiratory chain. By inhibiting SDH, this compound effectively blocks mitochondrial respiration at this critical junction, disrupting energy production in target fungi [1] [2].
The molecular binding of this compound occurs at the ubiquinone-binding site (Q-site) of the SDH enzyme complex, specifically within the SDH-B subunit [4]. Structural analyses have identified key amino acid residues (P225, N230, and H272 in Botrytis cinerea) that are critical for binding affinity and inhibitor specificity. Mutagenesis studies demonstrate that modifications at these positions, particularly H272, confer differential resistance patterns to various SDHIs, highlighting their crucial role in fungicide binding [4].
Table 1: Key Molecular Targets of this compound Action
| Target Component | Biological Context | Functional Role | Effect of Inhibition |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Mitochondrial inner membrane | TCA cycle + electron transport | Blocks succinate to fumarate conversion |
| SDH-B Subunit | Ubiquinone-binding site | Electron transfer to ubiquinone | Disrupts electron flow in respiratory chain |
| Mitochondrial Complex III | Secondary target | Electron transport chain | Potentiates respiratory inhibition |
| Mitochondrial Metabolism | Cellular energy production | ATP generation | Compromises cellular energy status |
The primary inhibition of SDH by this compound triggers a cascade of mitochondrial dysfunctions that ultimately compromise cellular viability. The immediate effect is the disruption of electron transfer to ubiquinone, leading to reduced electron flow through the respiratory chain. This impairment manifests as significantly decreased oxygen consumption rates across various human cell lines, including Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ fibroblasts [2]. The metabolic consequences extend beyond impaired respiration, as SDH inhibition also disrupts TCA cycle flux, potentially altering the cellular metabolome and impairing overall metabolic function [1].
Notably, this compound exposure induces mitochondrial oxidative stress in a cell-type-specific manner. Research demonstrates increased mitochondrial superoxide radical production in HepG2 liver cells and BJ fibroblasts following this compound exposure, with HepG2 cells showing particular susceptibility to this oxidative stress [2]. This elevated oxidative stress correlates with increased early apoptotic cells in HepG2 cultures, suggesting a link between this compound-induced mitochondrial dysfunction and programmed cell death [2]. The cell-type-specific variations in sensitivity to this compound may reflect differences in mitochondrial metabolism, antioxidant defenses, or SDH subunit expression patterns across cell types [2].
Recent investigations into this compound's effects on human cell lines have provided compelling evidence of its mitochondrial toxicity in non-target organisms. Using Electron Paramagnetic Resonance (EPR) spectroscopy, researchers quantified the oxygen consumption rate (OCR) and mitochondrial superoxide levels in PBMCs, HepG2 liver cells, and BJ fibroblasts following short-term exposure to this compound [2]. The results demonstrated that this compound significantly decreased OCR in all three cell types, indicating impaired mitochondrial respiration. Additionally, mitochondrial superoxide levels increased substantially in HepG2 cells after this compound exposure, with a more moderate increase observed in BJ fibroblasts [2].
Flow cytometry analyses revealed that these mitochondrial impairments translated to cellular apoptosis in susceptible cell types. HepG2 cells exposed to this compound showed a significant increase in early apoptotic cells, consistent with the elevated mitochondrial superoxide observed in this cell line [2]. This cell-type-specific vulnerability underscores the potential for selective toxicity and suggests that tissues with high metabolic demands, such as the liver, may be particularly susceptible to this compound-induced mitochondrial dysfunction. The findings provide direct evidence that short-term exposure to this compound can induce measurable mitochondrial impairment in human cells, challenging the assumption of species selectivity [2].
Table 2: Mitochondrial Dysfunction Parameters in Human Cell Lines Exposed to this compound
| Cell Line | Tissue Origin | Oxygen Consumption Rate | Mitochondrial Superoxide | Apoptotic Response |
|---|---|---|---|---|
| PBMCs | Peripheral blood | Significantly decreased | No significant increase | Not significant |
| HepG2 | Liver hepatocellular carcinoma | Significantly decreased | Significantly increased | Increased early apoptotic cells |
| BJ fibroblasts | Skin fibroblasts | Significantly decreased | Increased (after this compound only) | Not significant |
Zebrafish embryos have emerged as a valuable model for assessing the developmental neurotoxicity of this compound, leveraging their transparency and genetic tractability for live imaging of nervous system development. Experimental exposures typically involve treating transgenic zebrafish embryos with this compound concentrations ranging from 0.1 μM to 4 μM from 6 hours post-fertilization (hpf) onward up to 96 hpf [1] [3]. These studies have revealed that this compound causes severe developmental defects at high concentrations (2-4 μM), including microcephaly (reduced brain size), motor neuron axon guidance defects, and reduced branching of motor neurons [1].
Even at lower concentrations (LOAEL), this compound exposure resulted in specific neurodevelopmental abnormalities without overt morphological defects. Live imaging using transgenic zebrafish lines with fluorescently labelled neurons demonstrated disorganized motor neuron axons and aberrant branching patterns [3]. These findings indicate that the developing vertebrate nervous system is particularly vulnerable to this compound exposure, with effects observable at sublethal concentrations. The microcephaly and motor axon pathfinding defects suggest that this compound interferes with critical neurodevelopmental processes, potentially through its impact on mitochondrial function in developing neurons and neural precursor cells [1] [3].
The protocol for evaluating this compound-induced mitochondrial dysfunction in human cell lines involves several specialized techniques with specific methodological considerations [2]:
Cell Culture and Treatment: Maintain human cell lines (HepG2, BJ fibroblasts, PBMCs) under standard culture conditions. Prepare this compound stock solutions in DMSO and dilute to appropriate working concentrations in culture media, ensuring final DMSO concentrations do not exceed 0.1%. Treat cells for designated exposure periods (typically 2-24 hours) alongside vehicle controls.
Oxygen Consumption Rate (OCR) Measurement: Using Electron Paramagnetic Resonance (EPR) spectroscopy, assess OCR with a spectrometer operating at approximately 9.4 GHz (X-band). Incubate cells in a specialized gas-permeable capillary tube with an oxygen-sensitive spin probe. Record EPR spectra every 2-3 minutes over a 30-60 minute period. Calculate OCR by monitoring the linear decrease in spin probe signal intensity, normalized to total protein content.
Mitochondrial Superoxide Detection: Load this compound-treated and control cells with mitochondria-targeted superoxide-sensitive fluorescent probes (e.g., MitoSOX Red) according to manufacturer specifications. Analyze fluorescence intensity via flow cytometry or fluorescence microscopy, with appropriate excitation/emission wavelengths. Validate results using EPR spectroscopy with mitochondrial superoxide-specific spin traps when possible.
Apoptosis Assessment: Harvest this compound-exposed cells and stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze stained cells using flow cytometry within 1 hour of staining to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) populations.
This comprehensive approach allows for correlative assessment of mitochondrial functional parameters and cellular outcomes following this compound exposure.
The zebrafish embryo model provides a powerful system for visualizing neurodevelopmental effects of this compound in real-time [1] [3]:
Zebrafish Embryo Collection and Maintenance: Breed adult zebrafish under standard laboratory conditions, collecting embryos within 6 hours post-fertilization (hpf). Maintain embryos in fish water at 28.5°C according to established zebrafish protocols.
Chemical Exposure Protocol: Prepare this compound stock solutions in DMSO and dilute to appropriate concentrations (typically 0.1-4 μM) in fish water, ensuring final DMSO concentration does not exceed 0.1%. Initiate chemical exposures at 6 hpf by transferring embryos to this compound-containing solutions, refreshing solutions daily. Include vehicle controls (0.1% DMSO) and negative controls (fish water only) in all experiments.
Live Imaging of Neural Structures: Use transgenic zebrafish lines with neural-specific fluorescent reporters for in vivo imaging. Anesthetize embryos at designated time points and mount in low-melting-point agarose for imaging. Acquire confocal z-stack images of whole embryos or specific regions of interest using appropriate magnification and resolution settings.
Morphometric Analysis: Quantify brain size (microcephaly) by measuring the area of specific brain regions in standardized views. Analyze motor neuron axon pathfinding by quantifying axon length, branching patterns, and guidance errors compared to control embryos. Assess additional developmental parameters including survival rates, hatching rates, and general morphology.
Statistical Analysis: Perform appropriate statistical tests to compare treated and control embryos, with sufficient sample sizes to ensure statistical power.
The following diagram illustrates the experimental workflow for assessing this compound's effects on zebrafish neurodevelopment:
Experimental workflow for zebrafish neurodevelopmental toxicity assessment
The emerging evidence of this compound's effects on mitochondrial function in human cells and neurodevelopment in vertebrate models has significant implications for environmental risk assessment and human health protection. The Norwegian Scientific Committee for Food Safety (VKM) has assessed health and environmental risks of this compound-containing products, concluding that effects observed in animal models should be considered relevant for humans [1]. This concern is further supported by the potential for metabolite M44, a this compound degradation product, to cause fetal abnormalities in rabbit models and potentially contaminate groundwater [1].
Of particular concern is the sensitivity of the developing central nervous system to this compound exposure, as demonstrated by the microcephaly and motor neuron defects observed in zebrafish embryos [1] [3]. These neurodevelopmental effects occur at exposure levels that do not cause overt general toxicity, suggesting specific vulnerability of developing neural tissues. Furthermore, recent research indicates that SDHI fungicides including this compound may induce metabolic reprogramming in human colon cells, potentially promoting accumulation of oncometabolites and triggering tumorigenic signaling pathways [5]. This finding expands the potential health concerns beyond neurodevelopment to include carcinogenic potential.
Table 3: Potential Health and Environmental Implications of this compound Exposure
| Concern Category | Evidence | Significance |
|---|---|---|
| Neurodevelopmental Toxicity | Microcephaly and motor neuron defects in zebrafish | Developing nervous system particularly vulnerable |
| Mitochondrial Dysfunction | Impaired respiration and oxidative stress in human cells | Potential for multi-system toxicity in humans |
| Environmental Persistence | Detection in environment and harvested products | Widespread exposure potential |
| Metabolite Toxicity | Fetal abnormalities from M43 metabolite in rabbits | Groundwater contamination concerns |
| Tumorigenic Signaling | Oncometabolite accumulation in human colon cells | Potential carcinogenic concern requiring further study |
This compound exemplifies the latest-generation SDHI fungicides with potent antifungal activity but concerning off-target effects in non-fungal species. Its primary mechanism involves inhibition of succinate dehydrogenase, disrupting mitochondrial respiration in target fungi. However, this inhibition extends to human cells and developing vertebrates, causing mitochondrial dysfunction, oxidative stress, and neurodevelopmental abnormalities. The experimental evidence demonstrates that this compound exposure impairs oxygen consumption in human cell lines, increases mitochondrial superoxide production, and induces specific neurodevelopmental defects including microcephaly and motor neuron pathfinding errors in zebrafish models [1] [2] [3].
The table below outlines the fundamental characteristics of Bixafen as established by regulatory assessments and scientific studies [1] [2] [3].
| Property | Description / Value |
|---|---|
| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide [3] |
| Chemical Formula | C₁₈H₁₂Cl₂F₃N₃O [1] [3] |
| Mode of Action | Succinate dehydrogenase inhibitor (SDHI); FRAC Code 7 [1] [3] |
| Water Solubility | 0.49 mg/L (at 20°C, pH 7) [3] |
| Octanol-Water Partition Coefficient (Log P) | 3.3 (at 40°C) [3] |
| Primary Use | Control of stem and leaf diseases in cereals (e.g., wheat, barley) [3] |
This compound's behavior in the environment, particularly in soil, is characterized by high persistence and a potential for accumulation. The following table synthesizes key findings on its degradation and ecotoxicological profile [2] [3].
| Parameter | Findings / Value | Context / Conditions |
|---|---|---|
| Soil Dissipation Half-Life (DT₅₀) | Range: 30.6 to 1235 days [2] | Field conditions across different pedoclimatic zones; indicates high persistence. |
| Soil Accumulation | Modeled background accumulation confirmed by multi-year monitoring [2] | After repeated annual applications; plateau concentration is reached. |
| Ecotoxicity to Earthworms | No unacceptable long-term effects on natural populations [2] | Field study at 3x recommended application rate over 2.5 years. |
| Aquatic Toxicity | Highly toxic to fish [3] | - |
A recent study developed and validated a robust method for detecting this compound residues in paddy field environments using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation technique [1].
1. Sample Preparation (QuEChERS Method)
2. Instrumental Analysis (HPLC-MS)
3. Method Validation Performance The established method demonstrated excellent performance [1]:
This experimental workflow for analyzing this compound residues in environmental and crop samples can be visualized as follows:
This compound is a modern succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class. Developed by Bayer Corporation and later managed by FMC Corporation, it has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf diseases in cereals, including Septoria leaf blotch, eyespot, and rusts [1]. As a systemic fungicide, this compound is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal pathogens. This compound's biochemical mode of action involves inhibition of succinate dehydrogenase (mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport chain [2].
The regulatory status of this compound varies across regions, with approval in the European Union under EC Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological profile, particularly regarding potential developmental effects and environmental persistence [1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | [1] |
| CAS Registry Number | 581809-46-3 | [1] |
| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O | [1] |
| Molecular Mass | 414.21 g/mol | [1] |
| Physical State | White powder | [1] |
| Melting Point | 146.6 °C | [1] |
| Water Solubility (pH 7, 20°C) | 0.49 mg/L | [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.3 (at 40°C) | [1] |
| Stability | Decomposes before boiling (approximately 250°C) | [1] |
This compound exhibits low aqueous solubility but is highly soluble in organic solvents such as acetone (250,000 mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence and potential for bioaccumulation. The chemical is characterized by its diphenyl ether structure with halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental stability. Its high log P value indicates significant lipophilicity, which influences its distribution in biological systems and environmental fate [1].
Table 2: Mammalian Toxicity Profile of this compound
| Toxicity Endpoint | Results | Species | Reference |
|---|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg bw | Rat | [1] [2] |
| Acute Dermal Toxicity | LD₅₀ > 2000 mg/kg bw | Rat | [1] |
| Inhalation Toxicity | LC₅₀ > 5.17 mg/L | Rat | [1] |
| Primary Target Organ | Liver | Mice, rats, dogs | [3] |
| Reproductive Toxicity | Probable reproduction/developmental toxin | - | [1] |
| Carcinogenicity | No evidence of carcinogenic potential | - | [1] [2] |
| Genotoxicity | Negative in most tests; positive only at high concentrations in specialized assays | In vitro | [1] [4] [2] |
Hepatic Effects: Repeated oral administration studies in mice, rats, and dogs consistently identified the liver as the primary target organ [3]. Observed effects included increased liver weights and hepatocellular hypertrophy, which are considered adaptive responses reflecting hepatic microsomal enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity based on histopathological changes and clinical chemistry alterations, though these typically occurred at doses exceeding expected exposure levels [3].
Reproductive and Developmental Toxicity: this compound is classified as a probable reproduction/developmental toxin [1]. While comprehensive reproductive toxicity studies in mammals are limited in the available literature, evidence from non-mammalian models raises concerns about potential developmental effects that warrant further investigation in mammalian systems.
Genotoxicity Profile: The overall weight of evidence suggests that this compound is not genotoxic in standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-cell lines (Jurkat cells) have shown that this compound can trigger reactive oxygen species formation and induce DNA damage at concentrations above 10 μM [4] [2]. This suggests that oxidative stress may contribute to its toxicity mechanism at high concentrations.
Standard regulatory toxicology studies for this compound have followed established OECD guidelines for chemical safety assessment. The experimental design typically includes:
For reproductive and developmental toxicity assessment, established protocols include:
Cellular models used to investigate this compound's mechanisms include:
Methodological details for the genotoxicity assays demonstrating positive findings at high concentrations include:
Mechanism of this compound Toxicity
The primary mechanism of this compound's toxicity stems from its activity as a succinate dehydrogenase inhibitor (SDHI). While this action is selectively toxic to fungi at usage concentrations, at higher exposure levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key events in the toxicity pathway include:
The species selectivity of this compound's toxicity is influenced by differential uptake, metabolism, and binding affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals [1]. However, developing organisms and certain cell types with high metabolic demands may be particularly vulnerable to SDH inhibition.
The risk assessment for this compound involves evaluating potential exposure routes including dietary intake, occupational exposure during application, and environmental exposure through contaminated water sources. Key considerations include:
This compound is approved for use in multiple European countries and the United States, with specific restrictions and conditions [1] [3]. The tolerances established by the EPA in 2018 include limits ranging from 0.02 ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory decisions are based on comprehensive risk assessments that consider:
While the current regulatory toxicology database for this compound is substantial, several research gaps warrant attention:
Future research should prioritize mechanistic studies to better understand the implications of SDH inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced approaches incorporating new approach methodologies (NAMs) such as high-throughput screening and computational toxicology could enhance efficiency in addressing these research needs.
This compound demonstrates a favorable mammalian toxicity profile for its approved uses, characterized by low acute toxicity and no evidence of carcinogenic potential. However, the identification of the liver as a target organ in repeated dose studies and its classification as a probable reproductive/developmental toxin warrant continued attention in risk assessment and management. The established mode of action as a succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity, particularly at higher exposure concentrations.
| Property | Description |
|---|---|
| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1] |
| CAS RN | 581809-46-3 [2] |
| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O [3] |
| Mode of Action | Succinate Dehydrogenase Inhibitor (FRAC Group 7) [3] |
| Primary Use | Control of stem and leaf diseases in cereals (e.g., wheat, barley, rye) and other crops [3] |
Bixafen inhibits succinate dehydrogenase (SDH, also known as mitochondrial complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [4]. By binding to this enzyme, this compound disrupts cellular respiration, halting energy (ATP) production and leading to fungal death [4].
Research on non-target organisms provides insights into its broader metabolic effects. A 2024 study on honey bees showed that exposure to this compound, both alone and in combination with other fungicides, significantly altered the expression of genes related to detoxification, immunity, and nutrition [5]. The following diagram illustrates the core functional disruption and downstream investigative findings.
The following are methodologies from key studies investigating the effects of this compound.
This compound is an internally absorbed, broad-spectrum fungicide developed for controlling major fungal diseases in crops like wheat, corn, sunflower, and soybean [5] [4]. It is often formulated with other active ingredients, such as prothioconazole and trifloxystrobin, to combat resistance and enhance efficacy [5].
A large-scale meta-analysis of 87 field trials in Brazil demonstrated that fungicide mixtures containing this compound significantly reduced disease severity and increased maize yield. The table below summarizes the quantitative findings for one such mixture [7].
| Efficacy Metric | Performance |
|---|---|
| Disease Severity Reduction | 43.5% |
| Yield Increase | 13.1% (equivalent to 776 kg/ha) |
This compound is not easily degraded in the environment, which raises concerns about its potential for accumulation [4]. Its half-life can range widely, from about 30 days to over 1200 days depending on soil type and conditions [4] [6].
The table below summarizes key data on its environmental fate and ecotoxicological profile.
| Property | Value / Assessment | Notes |
|---|---|---|
| Aqueous Solubility (at 20°C) | 0.49 mg/L (Low) [3] | - |
| Soil Persistence (DT50 field) | 30.6 - 1235 days [6] | Very persistent; potential for accumulation. |
| Toxicity to Fish | High [3] | 96-h LC₅₀ for rainbow trout: 0.095 mg/L [4]. |
| Toxicity to Honeybees | Low (by contact) [3] | Can induce sublethal stress (gene expression changes) [5]. |
| Toxicity to Earthworms | Low risk (field populations) [6] | Laboratory tests indicated potential risk, but long-term field studies showed no unacceptable effects on natural populations. |
| Mammalian Toxicity | Low (oral) [3] | Liver is the primary target organ in repeated-dose studies [8]. |
Regulatory agencies like the EPA have established tolerances for this compound residues in various food commodities, which are considered safe for human consumption [8].
Bixafen (IUPAC name: N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide) is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed by Bayer CropScience and first introduced in 2011. [1] It functions as a broad-spectrum fungicide with particular efficacy against major fungal pathogens including rusts, leaf spots, and blights in crucial crops such as cereals, oilseeds, and vegetables. This compound is distinguished by its high biological activity and minimal residue profile, which have contributed to its rapid market adoption and integration into modern agricultural practice. [1] The global SDHI fungicide market, currently valued at USD 2.8 billion, is projected to grow significantly to USD 6.4 billion by 2034, reflecting the expanding use of these compounds in agricultural systems worldwide. [2]
The SDHI fungicide class represents one of the fastest-growing categories of fungicides in modern agriculture, with over 20 active ingredients currently approved for use globally. [3] [4] These compounds share a common biochemical target—the succinate dehydrogenase enzyme (SDH, also known as mitochondrial Complex II)—which occupies a unique position at the intersection of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. [5] [3] The conservation of the SDH enzyme structure across evolutionary kingdoms, from fungi to humans, underlies concerns regarding the potential non-target effects of these fungicides, which have become the subject of intensive toxicological investigation in recent years. [5] [3]
The primary mechanism of this compound and other SDHI fungicides involves specific binding to the ubiquinone binding site of the succinate dehydrogenase enzyme, located at the interface of the B, C, and D subunits of this mitochondrial complex. [1] [4] This binding competitively inhibits the oxidation of succinate to fumarate in the TCA cycle and blocks electron transfer from succinate to ubiquinone in the mitochondrial electron transport chain. The resultant disruption of mitochondrial respiration ultimately leads to cellular energy failure and death in target fungal pathogens. [1] The high degree of amino acid sequence conservation in the ubiquinone binding pocket across diverse species, from fungi to humans, explains the concerning lack of species specificity observed with many SDHI fungicides. [5] [3]
The inhibition of Complex II by this compound triggers a cascade of cellular disturbances that extend beyond simple energy depletion. Research demonstrates that exposure to this compound induces metabolic reprogramming in human cells, characterized by accumulation of the oncometabolite succinate and a shift toward glycolytic metabolism even under normoxic conditions—a phenomenon reminiscent of the Warburg effect in cancer cells. [6] This metabolic dysregulation is frequently accompanied by oxidative stress through enhanced generation of mitochondrial superoxide radicals, which can trigger apoptotic signaling pathways. [5] [7] The diagram below illustrates the key molecular events following SDH inhibition by this compound:
Figure 1: Molecular mechanisms and cellular consequences of this compound exposure. This compound inhibits succinate dehydrogenase (SDH), disrupting both electron transport and TCA cycle function, leading to succinate accumulation, ROS generation, and ultimately cellular toxicity.
In vitro toxicology assessments of this compound have employed various human cell lines to elucidate cell-type-specific responses. Studies using Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ-fibroblasts have demonstrated that short-term exposure (2 hours) to this compound at concentrations as low as 1 μM induces significant mitochondrial dysfunction across all cell types. [5] [8] The experimental workflow for these assessments typically involves exposure of cultured cells to this compound followed by multi-parameter endpoint analysis:
Figure 2: Experimental workflow for in vitro assessment of this compound toxicity. Cells are exposed to this compound followed by multi-parameter analysis using EPR spectroscopy, flow cytometry, and ATP measurement to evaluate mitochondrial function and cellular outcomes.
Electron Paramagnetic Resonance spectroscopy has emerged as a particularly valuable technique for monitoring functional parameters of mitochondrial health, including oxygen consumption rates and mitochondrial superoxide production. [5] [8] These measurements are complemented by flow cytometric analysis of apoptosis and necrosis using Annexin V/propidium iodide staining, and biochemical assessment of cellular ATP levels. The quantitative results from these in vitro studies reveal a consistent pattern of mitochondrial impairment with cell-type-specific variations in susceptibility:
Table 1: In vitro toxicity of this compound in human cell lines after 2-hour exposure
| Cell Line | OCR Inhibition | Mitochondrial Superoxide Increase | Apoptosis Induction | Key Findings |
|---|---|---|---|---|
| HepG2 (Liver cells) | 76% inhibition | 12-fold increase | Significant early apoptosis | Highest susceptibility to oxidative stress |
| PBMCs (Blood cells) | 83% inhibition | No significant change | No significant increase | Respiratory inhibition without ROS elevation |
| BJ-fibroblasts | 36% inhibition | Moderate increase (this compound only) | No significant increase | High antioxidant capacity may be protective |
Notably, despite the significant impairment of mitochondrial respiration, ATP levels remain unchanged in HepG2 cells even after 24 hours of exposure, suggesting the activation of compensatory metabolic pathways to maintain cellular energy status. [5] [8] This disconnect between respiratory capacity and energy homeostasis highlights the complexity of cellular adaptation to mitochondrial challenge and underscores the importance of multi-parameter assessment in toxicological evaluation.
Zebrafish models have proven particularly valuable for investigating the developmental and organ-specific toxicity of this compound in a whole-organism context. The experimental approach typically involves waterborne exposure of zebrafish embryos to environmentally relevant concentrations of this compound, followed by comprehensive phenotypic assessment:
Table 2: In vivo toxicity of this compound in zebrafish models
| Exposure Concentration | Exposure Duration | Key Phenotypic Outcomes | Molecular Findings |
|---|---|---|---|
| 0.1 μM | 6 hours post-fertilization to 72 hpf | Microcephaly, motor neuron axon defects | Disrupted brain and spinal cord development [9] |
| 0.1-0.2 μM | 72-144 hpf | Cardiovascular abnormalities, reduced heart rate | Impaired cardiac function and circulation [7] |
| 0.3 μM | 72 hpf | Ocular atrophy, retinal layer disruption | Apoptosis in retinal cells, ganglion cell layer anomalies [7] |
| 0.4-0.8 μM | 72 hpf | Significant mortality, hatching delay, yolk sac edema | Severe developmental toxicity [7] |
| 0.72 μM | 96 hours (adult) | Liver and kidney damage, metabolic alterations | Oxidative stress, carbohydrate/lipid metabolism disruption [3] |
The transparent nature of zebrafish embryos permits direct observation of developmental processes and real-time assessment of cardiovascular function, including heart rate, chamber formation, and circulation. [7] Studies have consistently demonstrated that this compound exposure induces concentration-dependent teratogenic effects, with particular sensitivity in developing neural and cardiovascular tissues. [9] [3] [7] The vulnerability of these systems likely reflects their high energy demands and dependence on intact mitochondrial function during critical periods of organogenesis.
The environmental persistence of this compound represents a significant concern, with degradation rates varying substantially across different matrices. According to dissipation studies, this compound exhibits half-lives of approximately 82 days in water, 105 days in loam soil, 316 days in sandy loam, and 1235 days in silt loam under field conditions. [1] [7] This pronounced persistence in agricultural soils raises important questions about potential accumulation with repeated applications and possible impacts on soil microbial communities. Analytical methods for this compound quantification typically employ HPLC-MS/MS combined with QuEChERS pretreatment, which provides excellent sensitivity with reported limits of detection (LOD) and quantification (LOQ) of 0.0005 mg/kg and 0.001 mg/kg respectively in soil and plant matrices. [1]
Monitoring data have detected this compound residues in various environmental compartments, with maximum residue levels (MRLs) established by regulatory agencies including the European Food Safety Authority. Current MRLs for this compound range from 0.01–0.15 mg/kg in plants and 0.02–1.5 mg/kg in livestock products, with detectable residues of up to 0.005 mg/kg reported in milk and eggs from exposed animals. [7] These findings highlight the potential for food chain transfer and underscore the importance of ongoing monitoring to assess human exposure risks.
This compound occupies a significant position within the broad SDHI fungicide market, which continues to expand rapidly with a projected compound annual growth rate of 8.6% from 2025 to 2034. [2] Among specific active ingredients, Boscalid currently dominates the SDHI market with a 31.8% share, though this compound and other newer compounds are progressively gaining market traction. [2] In terms of application patterns, foliar spraying represents the predominant delivery method (59.3% of applications), while grains and cereals constitute the primary crop category (38.9% of usage) for SDHI fungicides including this compound. [2]
From a regulatory perspective, this compound is classified as highly toxic to aquatic life, with reported 96-hour LC50 values of 0.095 mg/L for rainbow trout and 0.105 mg/L for fathead minnows. [7] This classification necessitates specific risk mitigation measures to minimize off-site movement to aquatic ecosystems. The compound is not currently classified as carcinogenic based on long-term toxicity studies, though ongoing research continues to evaluate potential chronic health effects, particularly in relation to mitochondrial dysfunction in non-target species. [7]
The accumulating evidence regarding this compound's mechanistic properties and toxicological profile highlights several areas warranting continued research attention. First, the demonstration that this compound inhibits human succinate dehydrogenase at concentrations potentially relevant to occupational exposure scenarios underscores the need for more refined risk assessment approaches that incorporate interindividual variability in mitochondrial function and susceptibility. [5] Second, the persistent nature of this compound in environmental matrices, combined with its high potency in aquatic organisms, suggests that environmental monitoring programs should be expanded to better characterize exposure pathways and potential ecological impacts. [1] [7]
From a therapeutic perspective, the ability of this compound to induce metabolic reprogramming and oxidative stress in human cell systems raises important questions about potential applications in oncology, where targeted disruption of cancer cell metabolism represents an emerging therapeutic strategy. [6] However, this potential must be balanced against the compound's observed toxicities in non-target systems, particularly during critical periods of development. Future structure-activity relationship studies may help identify modified compounds that retain therapeutic potential while minimizing off-target adverse effects.
The following table summarizes the key physicochemical properties and environmental fate parameters of Bixafen, which are fundamental to understanding its monitoring and behavior.
| Property | Value / Description | Source / Context |
|---|---|---|
| Chemical Classification | SDHI (Succinate Dehydrogenase Inhibitor) Fungicide; Anilide | [1] |
| Water Solubility (at 20°C, pH 7) | 0.49 mg/L | [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.3 | [1] |
| Soil Dissipation Half-Life (DT₅₀) | Ranges from 30.6 to 1235 days under field conditions | [2] |
| Potential for Accumulation | High, due to slow degradation rates in soil | [2] |
A study focusing on paddy fields provides a detailed and validated protocol for determining this compound residues, which is adaptable for researchers.
Optimized HPLC-MS/MS Method with QuEChERS Pre-treatment [3]
The workflow for this analytical method can be visualized as follows:
Method Performance [3] The established method was validated with the following results:
A major multi-year monitoring program in Germany provides the most concrete data on this compound's realistic exposure in agricultural soils.
Key Findings from the German Field Monitoring Program [2]
Ecotoxicological Risk Assessment for Earthworms [2] The monitoring data was integrated with toxicity studies for a comprehensive risk assessment:
| Assessment Tier | Study Type | Key Finding |
|---|---|---|
| Tier 1 (Laboratory) | Standard reproduction test with Eisenia fetida | Indicated a potential risk for the end-use product Skyway XPro. |
| Tier 2 (Field) | 2.5-year field study with natural earthworm populations | Showed no unacceptable long-term effects on populations, even at 3x the recommended field rate and 5.2x the max concentration from monitoring. |
| Overall Conclusion | An acceptable long-term risk of this compound-based fungicides to earthworms in cereal fields is concluded. |
The Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) is a promising and innovative method with significant potential to replace traditional mammalian models for screening teratogenic substances during preclinical development. According to EU Directive 2010/63/EU, zebrafish embryos are not classified as laboratory animals until capable of independent feeding (within the first five days post-fertilization), making ZEDTA a powerful tool for adhering to the 3R principles (Reduction, Refinement, and Replacement) [1]. The model offers practical advantages: optical transparency for continuous morphological monitoring, lower costs, faster throughput, and high fecundity.
Bixafen (BIX) is a succinate dehydrogenase inhibitor (SDHI) fungicide from the pyrazole-carboxamide class. It is an internally absorbed, broad-spectrum fungicide used to control fungal diseases in crops like wheat and corn. However, its environmental persistence is a significant concern, with half-lives of 82 days in water and up to 1235 days in silt loam. This persistence, combined with its high toxicity to aquatic life, underscores the need for thorough toxicological assessment [2] [3].
Tg(kdrl:EGFP) for vascular endothelium or Tg(myl7:eGFP) for myocardium) as required for specific endpoints [2].Observations should be made at 24-hour intervals: at 24, 48, 72, and 96 hours post-fertilization (hpf) [1].
Table 1: Key Developmental and Teratogenic Endpoints for this compound Assessment
| Endpoint Category | Specific Endpoints | Method of Assessment | Typical Observation Time (hpf) |
|---|---|---|---|
| Lethality | Coagulation, Lack of Somite Formation, Non-detachment of Tail [1] | Visual inspection under microscope | 24, 48, 72, 96 |
| Development & Hatching | Hatching Rate [2] [3] | Counting hatched embryos | 48, 72 |
| General Morphology | Pericardial Edema, Yolk Sac Edema, Body Deformation [3] | Extended General Morphology Score (GMS) [1] | 72, 96 |
| Cardiovascular | Heart Rate, Cardiac Chamber Morphology (Atrium, Ventricle), Blood Flow, Vascular Integrity [2] | Visual inspection, Transgenic lines, High-speed video | 48, 72, 96 |
| Ocular | Microphthalmia, Retinal Layer Architecture [4] | Visual inspection, Histology, Gene expression | 72, 96 |
| Oxidative Stress | Malondialdehyde (MDA) Levels, Antioxidant Enzyme Activity [2] | Biochemical assays | 96 (or after exposure) |
To investigate molecular mechanisms, analyze the expression of key genes involved in development and oxidative stress.
β-actin) [3].The tables below summarize key quantitative findings from published studies on this compound toxicity in zebrafish embryos.
Table 2: this compound-Induced Developmental Toxicity Endpoints in Zebrafish Embryos
| This compound Concentration | Survival Rate at 72 hpf | Hatching Rate at 72 hpf | Major Malformations Observed | Citation |
|---|---|---|---|---|
| 0 (Control) | ~100% | ~90% | None | [2] |
| 0.05 μM | Not Significant vs. Control | Not Significant vs. Control | None reported | [2] |
| 0.1 μM | ~96.7% | Significantly Decreased | Yolk sac edema, pericardial edema, microphthalmia | [2] [3] |
| 0.2 μM | ~96.7% | Significantly Decreased | Severe pericardial edema, yolk sac edema, microphthalmia | [2] |
| 0.3 μM | Significantly Decreased | Significantly Decreased | Severe malformations, including spinal curvature | [3] |
| 0.4 μM | Significantly Decreased | Significantly Decreased | Not specified | [2] |
| 0.8 μM | ~20% | Not reported | Lethal to most embryos | [2] |
| 0.9 μM | ~70% at 48 hpf | Significantly Decreased | Not specified | [3] |
Table 3: this compound-Induced Cardiovascular and Molecular Toxicity Endpoints at 72 hpf
| Toxicity Domain | Observed Effect | Concentrations with Significant Effect | Key Molecular Changes (Gene Expression) | Citation |
|---|---|---|---|---|
| Cardiovascular Toxicity | Dilated atrium & ventricle, reduced heart rate, sluggish blood flow | 0.2 μM and above | Downregulation of myl7, vmhc, nkx2.5, tbx5 |
[2] [5] |
| Ocular Toxicity | Extreme microphthalmia, increased retinal apoptosis, disrupted retinal layers | 0.1 μM and 0.3 μM | Downregulation of rho, opn1sw1; Upregulation of ath5 |
[4] [6] |
| Oxidative Stress | Increased MDA levels, altered antioxidant enzyme activity (SOD, CAT) | 0.3 μM and above | Not specifically reported | [2] |
When interpreting results from a ZEDTA with this compound, it is crucial to compare findings against background historical control data. The following data, generated from 26 valid control experiments, establishes the expected baseline for spontaneous abnormalities under optimal conditions [1]:
3.5% after 96 hours of exposure.7.6% in all surviving larvae.4.0%2.8%2.6%1.6%This compound exposure disrupts normal embryonic development through specific toxicological pathways, particularly affecting cardiovascular and ocular systems.
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH or Complex II), a key component in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. In zebrafish embryos, this disruption has a pronounced effect on the developing heart.
Diagram 1: this compound-induced cardiovascular toxicity pathway.
This compound also specifically targets the developing retina, leading to structural deformities and visual impairment.
Diagram 2: this compound-induced retinal developmental toxicity pathway.
The ZEDTA provides a robust, ethical, and scientifically valid platform for assessing the developmental toxicity of this compound. The optimized protocol detailed herein ensures reliable and reproducible results. Key findings indicate that this compound induces significant developmental, cardiovascular, and ocular toxicity in zebrafish embryos at concentrations as low as 0.1 μM, effects that are mediated through the disruption of mitochondrial function, induction of oxidative stress, and alteration of key developmental genes. Researchers should pay particular attention to pericardial and yolk sac edema, heart rate reduction, and microphthalmia as critical endpoints. The provided historical control data and mechanistic pathways offer essential context for interpreting experimental results and support the use of ZEDTA in the environmental risk assessment of this compound and related SDHI fungicides.
Bixafen is a succinate dehydrogenase inhibitor (SDHI) fungicide with expanding agricultural use due to its broad-spectrum efficacy against fungal pathogens in crops like wheat and corn [1]. However, this compound demonstrates significant environmental persistence, with half-lives ranging from 82 days in water to 1235 days in silt loam soils, raising substantial concerns about its potential impacts on aquatic ecosystems [1]. Recent studies have confirmed that this compound induces developmental and cardiovascular toxicity in zebrafish embryos and larvae through oxidative stress mechanisms [2] [1]. This application note provides detailed methodologies for quantifying this compound-induced oxidative stress in aquatic organisms, particularly zebrafish models, to support environmental toxicology research and ecological risk assessment.
The table below summarizes primary oxidative stress effects observed in zebrafish following this compound exposure:
Table 1: this compound-Induced Oxidative Stress Effects in Zebrafish
| Affected System | Exposure Concentration | Observed Effects | Key Biomarkers Altered |
|---|---|---|---|
| Overall Development | 0.2-0.8 μM | Increased mortality, hatching delays, physical deformations [1] | General morphological assessment |
| Cardiovascular System | 0.2 μM | Pericardial edema, reduced heart rate, sluggish blood circulation [2] [1] | Cardiac morphology, heart rate, blood flow |
| Gene Expression | 0.2 μM | Altered expression of cardiovascular development genes (myl7, vmhc, nkx2.5, tbx5, flt1) [2] [1] | qRT-PCR analysis |
| Comparative SDHI Toxicity | 0.2 μg/mL (PYD) | Cardiovascular abnormalities, oxidative stress, apoptosis [3] | ROS levels, apoptosis markers |
Table 2: Key Oxidative Stress Biomarkers and Detection Methods
| Biomarker Category | Specific Marker | Detection Method | Technical Notes |
|---|---|---|---|
| ROS Production | Intracellular ROS levels | DCFH-DA fluorescent probe [4] | Incubate 30 min in dark, quantify fluorescence intensity in target tissues |
| Lipid Peroxidation | Malondialdehyde (MDA) levels | Thiobarbituric acid reactive substances (TBARS) assay [5] | Measure absorbance at 532 nm, express as nmol MDA/mg protein |
| Antioxidant Enzymes | SOD, CAT, GST activities | Spectrophotometric assays [6] [5] | Follow established protocols for fish tissue homogenates |
| Oxidative DNA Damage | 8-OHdG, 8-oxodG | ELISA or HPLC-ECD [5] | Use specific commercial kits validated for fish models |
| Gene Expression | nkx2.5, tbx5, flt1 | qRT-PCR [2] [1] | Normalize to reference genes (actb2), use 2^−ΔΔCt method |
Detailed Protocol: ROS Detection Using DCFH-DA Probe
Detailed Protocol: Antioxidant Enzyme Activity assays
RNA Extraction and qRT-PCR Protocol
The following diagrams illustrate the molecular pathway of this compound-induced oxidative stress and the experimental workflow for its detection.
This compound induces significant oxidative stress in aquatic organisms, particularly zebrafish embryos and larvae, at environmentally relevant concentrations. The protocols outlined herein provide comprehensive methodologies for detecting and quantifying this compound-induced oxidative stress through biochemical, molecular, and morphological endpoints. These application notes should facilitate standardized assessment of SDHI fungicide toxicity and support ecological risk assessment for this important pesticide class.
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in cereal crops for controlling key stem and leaf diseases such as Septoria leaf blotch, eyespot, and glume blotch. As a systemic fungicide with broad-spectrum activity, this compound belongs to the chemical class of pyrazolecarboximide fungicides and operates specifically as a mitochondrial respiration inhibitor in target fungi by blocking the succinate dehydrogenase enzyme (SDH) in complex II of the electron transport chain. [1] With its high persistence in soil environments—demonstrated by half-lives ranging from 105 days in loam to over 1235 days in silt loam—this compound has the potential for accumulation in agricultural soils, raising important questions about its long-term effects on soil-dwelling organisms like earthworms that play crucial roles in soil ecosystem functioning. [2] [3]
The regulatory requirement for earthworm toxicity testing for pesticide registration, particularly in the European Union, mandates a tiered approach beginning with standardized laboratory reproduction tests using Eisenia species. These tests serve as screening tools to identify potential risks before progressing to more complex and expensive field studies. This application note provides detailed methodologies for conducting laboratory earthworm reproduction tests with this compound, incorporating both standardized protocols and specific research findings to assist researchers in generating reliable, reproducible data for environmental risk assessment purposes. [2]
Eisenia fetida: This species is the most commonly used in standardized laboratory testing and was employed in the this compound laboratory reproduction study that indicated potential risk at Tier 1 risk assessment for the end-use product Skyway XPro. [2]
Eisenia andrei: Recommended as a standard species in the Environment and Climate Change Canada test method, this closely related species may be used interchangeably with E. fetida in many testing scenarios. [4]
Dendrodrilus rubidus: This species is specifically recommended for testing soils from boreal or taiga ecozones, providing relevance for northern climate risk assessments. [4]
Earthworm cultures should be maintained in controlled environmental conditions with temperature maintained at 20°±2°C for E. fetida/E. andrei, with a 16:8 hour light:dark cycle using diffuse fluorescent lighting. The culture substrate typically consists of a peat-based artificial soil or a mixture of sphagnum peat, kaolinite clay, and sand, with pH maintained between 6.0-7.0 by adding calcium carbonate. Cultures should be fed appropriate diets such as Magic Worm Food, mixed organic grains, or oatmeal, with feeding frequency adjusted based on consumption rates to prevent mold growth. [4]
Table 1: Earthworm Species Recommended for Reproduction Testing
| Species | Application | Temperature Range | Test Duration | Key Endpoints |
|---|---|---|---|---|
| Eisenia fetida | Standard Tier 1 testing | 20°±2°C | 56 days | Adult survival, juvenile production |
| Eisenia andrei | Standard testing alternative | 20°±2°C | 56 days | Adult survival, juvenile production |
| Dendrodrilus rubidus | Boreal/taiga soils | 15°±2°C | 56 days | Adult survival, juvenile production |
For a definitive reproduction test, a minimum of five concentration treatments plus a control should be established, with concentrations selected based on range-finding tests. For this compound, which showed a potential risk in Tier 1 laboratory assessment, test concentrations should bracket the predicted environmental concentration (PEC) to establish a dose-response relationship. The this compound laboratory reproduction study followed this approach, with testing conducted at multiple concentrations to determine the no-observed-effect concentration (NOEC) and effect concentrations (ECx) for reproductive endpoints. [2]
A negative control consisting of the same artificial soil without the test substance must be included to establish baseline reproduction rates. For tests with this compound, which has low aqueous solubility (0.49 mg/L at 20°C and pH 7), solvent controls may be necessary if organic solvents are used to facilitate incorporation into soil; acetone is commonly used for this purpose. [1] A minimum of five replicates per treatment is recommended for tests that will use regression analysis for data analysis, though larger replication may be needed for hypothesis testing approaches targeting smaller effect sizes. [4]
The standard artificial soil recommended by OECD guidelines consists of 10% sphagnum peat, 20% kaolinite clay, and 70% fine sand, with calcium carbonate added to adjust pH to 6.0±0.5. For this compound testing, given its low water solubility and high octanol-water partition coefficient (log P of 3.3), the test substance should be dissolved in a minimal amount of volatile solvent (e.g., acetone), thoroughly mixed with a small portion of quartz sand, allowing the solvent to evaporate, and then incorporating this premix into the artificial soil. [1] The moisture content should be adjusted to approximately 40-60% of the maximum water-holding capacity using deionized water, and the prepared soils should be equilibrated for at least 7 days before test initiation to allow for stabilization of microbial communities. [4]
The test is initiated by introducing adult earthworms with well-developed clitella into test vessels. For E. fetida and E. andrei, the recommended vessel size is 500-1000 mL glass jars containing a wet weight equivalent to approximately 350 mL of test soil. Each test vessel receives four adult worms for the reproduction test, with the test conducted as a static system without renewal of the test soil. [4] The test vessels are covered with perforated lids to maintain aerobic conditions while preventing excessive moisture loss, and maintained under constant temperature (20°±2°C) and light cycle (16h light:8h dark or 12h light:12h dark) conditions for the test duration. [4]
The reproduction test comprises two distinct phases: a 28-day exposure period with adult worms, followed by a 28-day incubation period with the progeny only. The adult worms are removed after 28 days, with survival and biomass measurements recorded. During the first 28 days, the earthworms are fed approximately 0.5 grams per worm of a suitable food source (such as Magic Worm Food or finely ground oatmeal) added to the soil surface at test initiation and weekly thereafter. [4] After removal of the adults, the test soils containing the cocoons and any juvenile worms that may have hatched early are maintained for an additional 28 days under the same environmental conditions to allow for cocoon hatching and juvenile development, without additional feeding. [4]
The primary endpoints measured in the earthworm reproduction test include:
Adult survival: Determined after 28 days by carefully searching each test vessel and counting the number of surviving adults. Worms that show no movement when gently stimulated are considered dead. [4]
Adult biomass change: Measured by weighing adults as a group at test initiation and again after 28 days after gently cleansing them with water and blotting on moist filter paper. [4]
Juvenile production: Determined after 56 days by carefully searching the soil in each replicate and counting all juvenile worms. This is the most critical endpoint for the reproduction test. [4]
Cocoon production: An optional endpoint where cocoons are counted when adults are removed at 28 days, though this requires significant expertise in cocoon identification. [4]
Table 2: Key Endpoints and Measurement Timeline in Earthworm Reproduction Test
| Endpoint | Measurement Time | Method | Significance |
|---|---|---|---|
| Adult Survival | Day 28 | Counting after gentle stimulation | Indicator of acute toxicity |
| Biomass Change | Day 0 and Day 28 | Group weighing after cleansing | Sublethal effect indicator |
| Reproduction | Day 56 | Juvenile counting after careful extraction | Population-level relevance |
| Cocoon Production | Day 28 (optional) | Visual identification and counting | Early reproductive indicator |
Data analysis should include calculation of mean values and measures of variability (standard deviation, standard error) for each endpoint per treatment. For hypothesis testing, analysis of variance (ANOVA) followed by appropriate post-hoc tests should be used to identify significant differences between treatments and controls. The no-observed-effect concentration (NOEC) and lowest-observed-effect concentration (LOEC) should be determined for reproductive endpoints. Alternatively, regression analysis may be used to calculate effect concentrations (ECx values, e.g., EC10, EC50) for juvenile production. [4] The toxicity-exposure ratio (TER) is calculated by dividing the NOEC by the predicted environmental concentration (PEC), with a TER greater than 5 indicating acceptable risk at Tier 1 in the European risk assessment framework. [2]
Laboratory reproduction studies with Eisenia fetida indicated a potential risk at the Tier 1 risk assessment for the end-use product Skyway XPro, which contains this compound. [2] However, it is essential to recognize that laboratory tests represent conservative worst-case scenarios, and higher-tier field studies with this compound have shown no unacceptable long-term effects on natural earthworm populations even at concentrations exceeding maximum recommended field rates by a factor of 3. [2] This discrepancy highlights the importance of contextualizing laboratory results within a tiered risk assessment framework, where laboratory studies serve as screening tools rather than definitive predictors of field effects.
When designing laboratory tests for this compound, researchers should consider its persistence and potential for accumulation in soil. Monitoring studies have shown that model assumptions regarding background accumulation provide a conservative description of observed residue data, supporting the adequacy of exposure modeling tools for soil risk assessment. [2] The realistic exposure of this compound in agricultural soils has been characterized through multi-year monitoring programs at multiple field sites in Germany, providing valuable context for establishing environmentally relevant test concentrations. [2]
The following workflow diagram illustrates the complete experimental process for conducting earthworm reproduction tests with this compound:
Earthworm Reproduction Test Experimental Workflow
The laboratory earthworm reproduction test provides a standardized, reproducible method for assessing the potential effects of this compound on soil-dwelling organisms. While laboratory studies with Eisenia fetida indicated potential risk for this compound-based products at Tier 1, these results should be interpreted within the context of a comprehensive risk assessment that includes higher-tier studies. The methodology outlined in this application note provides researchers with detailed protocols for generating reliable data on this compound toxicity to earthworms, supporting scientifically sound regulatory decisions and the sustainable use of this important fungicide.
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the new generation of agricultural chemicals that has seen expanding market presence and growing interest due to its effectiveness against fungal pathogens. However, this compound poses significant environmental concerns due to its persistence in aquatic ecosystems and potential toxic effects on non-target organisms. The zebrafish (Danio rerio) model has emerged as a powerful vertebrate model system for toxicological studies, combining physiological similarity to mammals with practical advantages including high fecundity, transparent embryos, and well-characterized genomes. These characteristics make zebrafish particularly suitable for investigating the developmental toxicity and molecular mechanisms of environmental contaminants like this compound.
Recent studies have demonstrated that this compound causes severe developmental abnormalities in zebrafish embryos, including hypopigmentation, tail deformity, spinal curvature, and yolk sac absorption anomalies. Additionally, this compound exposure leads to cardiovascular abnormalities such as dilated cardiac chambers, reduced heart rate, sluggish blood circulation, and impaired vascular function [1] [2]. The transcriptomic approaches in zebrafish provide comprehensive insights into the gene expression changes and molecular pathways affected by this compound exposure, enabling researchers to identify key transcriptional networks and potential biomarkers of toxicity for environmental risk assessment.
Animal Source: Acquire wild-type zebrafish (AB strain) from reputable sources such as the China Zebrafish Resource Center or the Institute of Hydrobiology, Chinese Academy of Sciences to ensure genetic consistency [3] [4]. For specialized studies, consider using transgenic lines such as Tg(mpx:EGFP) for neutrophil visualization or Tg(fabp10a:dsred) for hepatocyte labeling [3].
Housing Conditions: Maintain zebrafish in recirculating filtration systems at optimal water temperature of 28.5 ± 0.5°C under a 14:10 hour light/dark cycle [4]. Ensure water quality parameters remain within acceptable ranges: pH 7.0-7.5, dissolved oxygen >80% saturation, and conductivity 500-1500 μS/cm [5].
Feeding Regimen: Feed adult zebrafish freshly hatched brine shrimp (Artemia nauplii) 2-3 times daily to ensure optimal health and reproduction. Adjust feeding frequency based on life stage and breeding status [4].
Breeding Protocol: Set up breeding tanks with a sex ratio of 1:4 (female:male) the evening before embryo collection. Use spawning trays with mesh bottoms to protect embryos from predation. Collect healthy, fertilized embryos within 3 hours post-fertilization (hpf) for exposure experiments [4].
Table 1: this compound Exposure Parameters for Zebrafish Embryos
| Parameter | Specifications | Rationale |
|---|---|---|
| This compound Source | Dr. Ehrenstorfer GmbH/Sigma-Aldrich (purity ≥98%) | Ensure chemical consistency |
| Stock Solution | 1-10 g/L in DMSO | Concentrated for accurate dosing |
| Working Concentrations | 0.1 μM, 0.3 μM, 0.9 μM [2] | Cover sublethal to teratogenic effects |
| Solvent Control | 0.01-0.1% DMSO | Control for solvent effects |
| Exposure Window | 3-72 hpf (or stage-dependent) | Critical developmental period |
| Exposure System | Static renewal in 6-well plates | Maintain consistent concentration |
| Replication | 3-4 independent replicates | Ensure statistical power |
| Sample Size | 30-40 embryos per group | Balance practical constraints and power |
Endpoint Monitoring: Regularly assess embryo survival and hatching rates at 24, 48, and 72 hpf. Record morphological abnormalities using standardized scoring systems. Capture images using stereomicroscopy with consistent magnification and lighting [2].
Cardiovascular Evaluation: Quantify heart rate (beats/minute) at 48 hpf by counting ventricular contractions over 15-second intervals. Assess circulation efficiency by observing blood flow in dorsal aorta and cardinal vein. Measure chamber dimensions using image analysis software such as ImageJ [1].
Oxidative Stress Detection: Apply DCFH-DA fluorescent probe (10-20 μM) to live embryos for 30 minutes in darkness. After PBS washing, quantify reactive oxygen species (ROS) levels through fluorescence intensity measurement in target tissues using standardized imaging parameters [3].
Table 2: Transcriptome Sequencing and Analysis Parameters
| Step | Method/Platform | Key Parameters | Quality Control | |----------|---------------------|-------------------|---------------------| | RNA Extraction | TRIzol method | 30-50 pooled larvae per sample | RIN >8.0, 28S/18S >1.8 | | Library Preparation | NEBNext Ultra RNA Library Prep Kit | 2 μg total RNA input | Fragment size: 250-300 bp | | Sequencing | Illumina NovaSeq 6000 | 150 bp paired-end reads | Minimum 40 million reads/sample | | Read Alignment | HISAT2 (v2.2.1) | Reference genome: GRCz11 | Alignment rate >85% | | Quantification | featureCounts (v1.5.0-p3) | Gene annotation: Ensembl | FPKM distribution check | | Differential Expression | DESeq2 (v1.32.0) | Adjusted p-value <0.05, |FC|>2 | PCA for sample clustering |
The experimental workflow for this compound transcriptome analysis in zebrafish can be visualized as follows:
Bioinformatic Analysis Pipeline: Utilize DESeq2 for identification of differentially expressed genes (DEGs) with thresholds of adjusted p-value <0.05 and absolute fold-change >2 [4]. Perform Gene Ontology (GO) enrichment analysis using the DAVID database to identify significantly overrepresented biological processes, molecular functions, and cellular components [3]. Conduct Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to map DEGs onto known metabolic and signaling pathways [4].
Cell Cycle Pathway Analysis: Pay particular attention to cell cycle-related pathways as transcriptome analyses have revealed that this compound exposure predominantly downregulates genes enriched in cell cycle processes [2]. Examine expression changes in key cell cycle regulators including cyclins, cyclin-dependent kinases, and DNA replication machinery components.
Cardiovascular Development Genes: Assess expression patterns of crucial cardiovascular developmental genes including myl7, vmhc, nkx2.5, tbx5, and flt1 based on established this compound cardiovascular toxicity profiles [1]. Consider implementing qRT-PCR validation for these candidate genes to confirm transcriptomic findings.
qRT-PCR Validation: Select 10-15 key DEGs identified in transcriptome analysis for independent validation using quantitative real-time PCR. Design primers with amplicon sizes of 80-150 bp and Tm of 60±1°C. Include reference genes such as actb2, ef1a, or rpl13a with stable expression across samples. Perform cDNA synthesis using 1μg total RNA with reverse transcription kits. Use SYBR Green-based detection with three technical replicates per sample. Calculate relative expression using the 2^(-ΔΔCt) method [3].
Functional Analysis of Candidate Genes: For genes of particular interest, implement morpholino oligonucleotide-mediated knockdown to assess phenotypic consequences. Design splice-blocking or translation-blocking morpholinos with standard control morpholinos. Inject 1-2 nL of 0.1-0.5 mM morpholino solution into 1-4 cell stage embryos. Evaluate resulting phenotypes and perform transcriptomic analysis of morphants to identify secondary transcriptional changes and pathway alterations [6].
Time-Resolved Transcriptomics: Implement generalized additive models (GAMs) to analyze time-series transcriptome data, which enables identification of dynamic gene expression patterns in response to this compound exposure across developmental stages [5]. This approach is particularly valuable for distinguishing primary transcriptional responses from secondary adaptive changes.
Integration with Morphological Data: Develop integrated toxicity databases that combine morphological observation data with transcriptomic profiles. Map observed alterations to ontological terms and harmonize terminology to enable cross-study comparisons. This integrated approach facilitates identification of biomarkers of teratogenicity and enhances mechanistic understanding [7].
This compound exposure induces dose-dependent developmental toxicity in zebrafish embryos, with transcriptomic analyses revealing profound effects on cell cycle regulation and embryogenesis-related genes. The expression of key developmental genes including gh, crx, sox2, and neuroD is significantly downregulated following this compound exposure, while nkx2.4b shows upregulation [2]. These transcriptional changes correlate with the observed morphological abnormalities and provide mechanistic insights into this compound's teratogenic potential.
The PPAR signaling pathway emerges as a significantly enriched pathway in response to this compound exposure, along with potential effects on phototransduction, ribosome function, and p53 signaling pathways based on studies with similar SDHI fungicides [4]. Additionally, this compound may affect tyrosine metabolism, phagosome pathway, cell cycle regulation, extracellular matrix (ECM) receptor interaction, and arginine and proline metabolism, as observed with related fungicidal compounds [4].
This compound induces significant cardiovascular toxicity in zebrafish embryos, characterized by dilated cardiac chambers, reduced heart rate, sluggish blood circulation, and impaired vascular function [1]. Transcriptomic analyses reveal that these phenotypic changes correlate with altered expression of critical cardiovascular developmental genes including:
The disruption of these key regulatory genes provides a molecular framework for understanding the cardiovascular malformations observed following this compound exposure and identifies potential biomarkers for cardiovascular toxicity screening of environmental contaminants.
The transcriptomic data generated from this compound exposure studies in zebrafish provides valuable insights for environmental risk assessment of SDHI fungicides. The identified gene expression signatures can serve as sensitive biomarkers for monitoring aquatic contamination and predicting chronic ecological impacts. Furthermore, the conserved nature of the affected pathways across vertebrates suggests potential relevance for human health risk assessment, particularly for early developmental stages.
The experimental protocols and analytical frameworks described herein can be adapted for high-throughput screening of other environmental contaminants, facilitating rapid prioritization of chemicals for more extensive toxicological evaluation. Integration of these transcriptomic approaches with adverse outcome pathway (AOP) frameworks enhances their utility in regulatory toxicology and evidence-based chemical safety assessment.
The integration of transcriptome analysis with morphological assessment in zebrafish embryos provides a powerful approach for elucidating the toxicological mechanisms of this compound and other environmental contaminants. The protocols outlined in this document enable comprehensive characterization of gene expression changes, pathway alterations, and phenotypic outcomes following chemical exposure. The experimental and computational frameworks described can be adapted to study diverse toxicants, contributing to improved environmental risk assessment and chemical safety evaluation.
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer Corporation, widely used in agriculture for its broad-spectrum efficacy against fungal diseases in crops such as wheat and corn. As a mitochondrial complex II inhibitor, this compound specifically targets succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane that serves a dual role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By binding to the ubiquinone binding site of complex II, this compound disrupts electron transfer from succinate to ubiquinone, thereby inhibiting oxidative phosphorylation and cellular energy production. While developed to selectively target fungal mitochondria, growing evidence indicates that this compound may also inhibit SDH in non-target species, including humans, due to the high evolutionary conservation of the SDH complex across species [1] [2] [3].
The assessment of this compound-induced mitochondrial dysfunction has gained significant scientific interest following recent studies demonstrating its potential adverse effects on human health and the environment. This compound is not easily degraded in the environment, with half-lives ranging from 82 days in water to 1235 days in silt loam soil, making it a persistent environmental concern [1]. The European Food Safety Authority (EFSA) has reported detectable residue levels of this compound in various food products, including wheat, sugar beet, milk, and eggs, suggesting potential human exposure through the food chain [1]. Particularly concerning is this compound's high toxicity to aquatic life, with 96-hour LC50 values of 0.095 mg/L for rainbow trout and 0.105 mg/L for blackhead minnow, indicating its potent toxicity to non-target organisms [1].
This application note provides a comprehensive compilation of current methodologies for assessing this compound-induced mitochondrial dysfunction, including detailed experimental protocols, relevant cellular models, key parameters for measurement, and interpretive frameworks for data analysis. The information presented herein is designed to assist researchers in toxicology, drug development, and environmental health sciences in evaluating the potential mitochondrial toxicity of this compound and related SDHI fungicides.
The evaluation of this compound-induced mitochondrial dysfunction employs a variety of in vitro cellular models and advanced assessment techniques that provide critical insights into its mechanisms of toxicity. Appropriate model selection is paramount for generating physiologically relevant data, while a multifaceted assessment approach enables comprehensive characterization of mitochondrial impairment across different biological systems.
Human Cell Lines: Primary human cells and established cell lines represent highly relevant models for assessing human health implications. Key models include HepG2 hepatocytes (liver cells responsible for metabolism and detoxification), BJ fibroblasts (skin cells relevant for dermal exposure assessment), and Peripheral Blood Mononuclear Cells (PBMCs) (circulating immune cells) [2] [3]. Studies have demonstrated cell-type-specific susceptibility to this compound, with HepG2 cells showing particularly pronounced mitochondrial dysfunction and apoptotic responses following exposure [2] [3].
Neuronal Models: While direct studies of this compound in neuronal models are limited in the search results, the broader context of mitochondrial assessment in neurodegenerative diseases provides valuable methodological insights. Primary neuron cultures from specific brain regions (e.g., dopaminergic neurons for Parkinson's disease models, hippocampal neurons for Alzheimer's disease models) and neuronal cell lines such as SH-SY5Y and Neuro-2a are considered optimal for neurotoxicity assessments [4] [5]. These models are particularly relevant given that mitochondrial dysfunction is implicated in most neurodegenerative diseases [4].
Non-Mammalian Models: Zebrafish (Danio rerio) embryos and larvae offer a valuable vertebrate model for developmental toxicity and cardiovascular assessments, benefiting from their small size, transparency, genetic tractability, and high fecundity [1]. Additionally, the AmE-711 honey bee cell line provides an ecotoxicologically relevant invertebrate model for assessing mitochondrial effects in pollinators, which are particularly vulnerable to pesticide exposures [6].
A comprehensive assessment of this compound-induced mitochondrial dysfunction should incorporate multiple complementary techniques to evaluate different aspects of mitochondrial physiology:
Oxygen Consumption Rate (OCR) Measurements: Using technologies such as Electron Paramagnetic Resonance (EPR) spectroscopy or Seahorse extracellular flux analyzers, OCR assessments provide direct information on mitochondrial electron transport chain function and overall cellular respiration [7] [4] [2]. These measurements can be coupled with specific mitochondrial inhibitors to dissect individual components of respiratory capacity.
Mitochondrial Membrane Potential (MMP) Assessment: Using fluorescent probes such as TMRM or JC-1, MMP measurements evaluate the proton gradient across the inner mitochondrial membrane, a critical parameter for ATP synthesis and mitochondrial health [4] [6]. MMP dissipation often represents an early indicator of mitochondrial dysfunction.
Mitochondrial Superoxide Production: Using EPR with specific spin probes (e.g., Mito-TEMPO-H) or fluorescent indicators (e.g., MitoSOX Red), these measurements directly assess mitochondrial reactive oxygen species production resulting from electron transport chain disruption [2] [3].
Complex II Enzymatic Activity Assays: Spectrophotometric or fluorometric assays specifically evaluating succinate dehydrogenase activity provide direct measurement of this compound's target engagement and inhibition potency [2].
Table 1: Cellular Models for Assessing this compound-Induced Mitochondrial Dysfunction
| Model System | Cell Type/Organism | Relevance and Applications | Key Advantages |
|---|---|---|---|
| Human Cell Lines | HepG2 hepatocytes | Metabolic toxicity, liver-specific effects | High metabolic activity, relevant for oral exposure |
| BJ fibroblasts | Dermal exposure assessment | Representative of skin contact exposure | |
| PBMCs | Systemic toxicity assessment | Circulating cells, accessible from human subjects | |
| Neuronal Models | Primary neurons | Neurotoxicity, developmental neurotoxicity | Physiologically relevant, region-specific |
| SH-SY5Y, Neuro-2a cells | High-throughput neurotoxicity screening | Amenable to automated screening approaches | |
| Non-Mammalian Models | Zebrafish embryos | Developmental toxicity, cardiovascular effects | Transparency enables direct visualization, high throughput |
| AmE-711 honey bee cells | Ecotoxicology, pollinator risk assessment | Species-specific assessment for vulnerable pollinators |
The diagram below illustrates the molecular mechanisms through which this compound exposure leads to mitochondrial dysfunction and subsequent cellular effects:
Figure 1: Molecular Mechanisms of this compound-Induced Mitochondrial Dysfunction. This compound inhibits succinate dehydrogenase (complex II), disrupting electron flow through the mitochondrial electron transport chain. This disruption leads to decreased oxygen consumption, increased superoxide production, and collapse of mitochondrial membrane potential, ultimately resulting in cellular energy depletion and apoptosis activation.
This section provides comprehensive methodological protocols for assessing this compound-induced mitochondrial dysfunction, with emphasis on standardization, reproducibility, and relevant controls. These protocols have been optimized based on current literature and can be adapted to various cellular models.
The measurement of oxygen consumption rate provides a direct assessment of mitochondrial respiratory function following this compound exposure. This protocol utilizes electron paramagnetic resonance spectroscopy, which offers high sensitivity and minimal sample disturbance [2] [3].
Materials and Reagents:
Procedure:
Cell Preparation and Treatment: Seed cells at appropriate density (typically 1-5 × 10⁵ cells/mL) and allow to adhere overnight. Prepare this compound working concentrations (typically 0.1-10 µM) in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration.
Exposure Protocol: Expose cells to this compound for desired duration (acute exposure: 2-4 hours; chronic exposure: 24-72 hours). For acute mechanistic studies, short exposures of 2 hours have shown significant effects [2] [3].
Sample Preparation for EPR: Following exposure, trypsinize cells, wash with PBS, and resuspend in phenol-free culture medium at high density (1-2 × 10⁷ cells/mL). Add oxygen sensor probe to cell suspension according to manufacturer's instructions.
EPR Measurements: Transfer cell suspension to EPR capillary tubes or flat cells. Acquire EPR spectra using appropriate instrumentation parameters (typically X-band, low microwave power to avoid saturation). Monitor the EPR signal amplitude of the oxygen sensor over time (5-10 minute interval).
Data Analysis: Calculate OCR from the time-dependent decrease in EPR signal amplitude, using appropriate calibration curves. Normalize OCR to cell number or protein content. Perform statistical analysis comparing this compound-treated samples to vehicle controls.
Technical Notes:
Mitochondrial membrane potential is a key indicator of mitochondrial health and function. This protocol utilizes the fluorescent probe tetramethylrhodamine methyl ester, which accumulates in energized mitochondria in a potential-dependent manner [4] [6].
Materials and Reagents:
Procedure:
Cell Treatment: Culture cells on appropriate substrates (coverslips for microscopy, culture dishes for flow cytometry). Treat with this compound at relevant concentrations (0.1-10 µM) for desired exposure period.
Dye Loading: Following exposure, load cells with TMRM (typically 50-200 nM) in pre-warmed buffer for 20-30 minutes at 37°C.
Washing and Equilibrium: Remove excess dye by gentle washing with warm buffer. Allow additional 10-15 minutes for dye equilibrium.
Fluorescence Measurement:
Data Analysis: Normalize fluorescence intensities to vehicle controls. Express results as percentage of control MMP. Include FCCP-treated samples (typically 1-5 µM) as positive control for complete MMP dissipation.
Technical Notes:
The detection of mitochondrial superoxide production provides critical information on oxidative stress resulting from this compound-induced electron transport chain disruption. This protocol utilizes EPR spectroscopy with mitochondria-targeted spin probes for specific detection [2] [3].
Materials and Reagents:
Procedure:
Cell Treatment and Preparation: Treat cells with this compound as described in Protocol 3.1. For intact cell measurements, use physiological buffer. For isolated mitochondrial studies, prepare mitochondrial fractions following standard differential centrifugation protocols.
Spin Probe Addition: Add Mito-TEMPO-H (typically 50-500 µM) to cell suspension or isolated mitochondria.
EPR Measurements: Transfer samples to EPR tubes and record spectra using appropriate parameters (typically X-band, modulation amplitude 1-2 G, microwave power 10-20 mW). Monitor the appearance of specific superoxide-adduct signals.
Signal Validation: Include parallel samples with PEG-SOD2 (50-100 U/mL) to confirm mitochondrial superoxide specificity.
Quantification: Compare signal intensities of superoxide-specific adducts between treated and control samples. Normalize to protein content or cell number.
Technical Notes:
Direct assessment of succinate dehydrogenase activity provides specific information on this compound's target engagement and inhibition potency. This spectrophotometric assay measures the reduction of artificial electron acceptors coupled to succinate oxidation [2].
Materials and Reagents:
Procedure:
Mitochondrial Isolation: Prepare mitochondrial fractions from cells or tissues of interest using differential centrifugation. Determine protein concentration.
Reaction Setup: Prepare assay mixture containing mitochondrial sample (50-100 µg protein), succinate (10-20 mM), and DCIP (50-100 µM) in appropriate buffer.
Inhibition Assay: Pre-incubate mitochondrial samples with this compound (typically 0.01-10 µM) for 10-15 minutes before adding substrates.
Kinetic Measurement: Monitor DCIP reduction spectrophotometrically at 600 nm for 5-10 minutes. Calculate enzyme activity from the linear portion of the progress curve.
Data Analysis: Determine IC₅₀ values for this compound inhibition by fitting activity data to appropriate inhibition models. Compare to known complex II inhibitors.
Technical Notes:
Comprehensive assessment of this compound-induced mitochondrial dysfunction requires careful interpretation of quantitative data across multiple endpoints and experimental systems. The following table summarizes key findings from recent studies, providing reference values for experimental design and result interpretation.
Table 2: Quantitative Effects of this compound Exposure on Mitochondrial Parameters in Various Model Systems
| Model System | Exposure Conditions | Key Parameters Assessed | Reported Effects | Magnitude of Change |
|---|---|---|---|---|
| Human HepG2 cells [2] [3] | 1 µM, 2 hours | OCR | Significant decrease | 76% inhibition vs control |
| 1 µM, 2 hours | Mitochondrial superoxide | Marked increase | 12-fold increase vs control | |
| 1 µM, 2 hours | Apoptosis (early) | Significant increase | ~2.5-fold increase vs control | |
| Human BJ fibroblasts [2] [3] | 1 µM, 2 hours | OCR | Moderate decrease | 36% inhibition vs control |
| 1 µM, 2 hours | Mitochondrial superoxide | Selective effect | This compound increased, Boscalid no effect | |
| Human PBMCs [2] [3] | 1 µM, 2 hours | OCR | Pronounced decrease | 83% inhibition vs control |
| 1 µM, 2 hours | Mitochondrial superoxide | No significant change | Not significant vs control | |
| Zebrafish embryos [1] | 0.3 µM, 72 hpf | Survival rate | Concentration-dependent decrease | 0.2 µM: 96.66%; 0.4 µM: 66.67% |
| 0.3 µM, 72 hpf | Heart rate | Significant reduction | ~20% reduction vs control | |
| 0.3 µM, 72 hpf | Cardiac malformations | Severe abnormalities | Pericardial edema, circulation defects | |
| Honey Bee AmE-711 cells [6] | 10-1000 µg/L, 30 min | OCR | Rapid concentration-dependent decrease | 10 µg/L: 24% reduction; 1000 µg/L: 64% reduction |
The data generated from these protocols should be interpreted within a comprehensive framework that considers both the magnitude of effects and their biological significance. Key considerations include:
Concentration-Response Relationships: Establishing clear concentration-dependent effects strengthens the evidence for specific this compound-induced mitochondrial toxicity. The therapeutic index between effective concentrations for target fungi and those causing mitochondrial dysfunction in non-target species should be considered [2] [3].
Temporal Patterns: The progression of mitochondrial dysfunction should be evaluated across different exposure durations. Acute exposures (2-4 hours) may reveal immediate effects on electron transport, while chronic exposures (24-72 hours) may uncover adaptive responses or cumulative damage [1] [2].
Cell-Type Specificity: Significant variation in susceptibility across different cell types has been observed, with hepatocytes showing heightened sensitivity compared to fibroblasts or blood cells [2] [3]. This specificity may reflect differences in metabolic activity, antioxidant capacity, or mitochondrial density.
Functional Consequences: Mitochondrial parameters should be correlated with functional outcomes such as ATP depletion, cell viability, and apoptotic activation. The dissociation between OCR reduction and maintained ATP levels in some systems suggests compensatory metabolic adaptations [2].
Human Health Relevance: Experimental concentrations (typically 0.1-10 µM) should be evaluated in the context of potential human exposure levels. Based on acceptable operator exposure levels (AOELs), theoretical peak blood concentrations of this compound could reach 4.3 µM in agricultural workers, supporting the physiological relevance of these experimental concentrations [2] [3].
The methodologies described herein have significant applications in both environmental risk assessment and pharmaceutical safety evaluation:
Environmental Risk Assessment: Data generated using these protocols can inform regulatory decisions regarding this compound registration and use patterns. The demonstrated mitochondrial toxicity in human cell systems and zebrafish models at environmentally relevant concentrations warrants careful consideration of potential human health and ecological risks [1] [2].
Pharmaceutical Development: Mitochondrial toxicity assessment has become a critical component of pharmaceutical safety testing. These protocols can be adapted for high-throughput screening of compound libraries during early drug development to identify and eliminate candidates with potential mitochondrial liabilities [4] [5].
Mechanistic Toxicology: The detailed characterization of this compound's effects on mitochondrial function contributes to our understanding of SDHI-specific toxicity patterns and provides a framework for evaluating newer members of this fungicide class [7] [2].
Disease Modeling: Given the central role of mitochondrial dysfunction in numerous human diseases, including neurodegenerative disorders, these protocols can be applied to model disease pathogenesis and identify potential therapeutic interventions [4] [8] [5].
The comprehensive assessment of this compound-induced mitochondrial dysfunction requires a multiparametric approach utilizing relevant cellular models and specific, sensitive methodologies. The protocols outlined in this application note provide a standardized framework for evaluating the potential mitochondrial toxicity of this compound and related SDHI fungicides across different biological systems.
Key findings from current literature indicate that this compound exposure can significantly impair mitochondrial function in human cell lines at concentrations theoretically achievable in occupational settings, with particular sensitivity observed in hepatic models. The differential effects across cell types highlight the importance of using multiple model systems for comprehensive risk assessment. Furthermore, the demonstrated toxicity in zebrafish and honey bee models underscores the potential ecological impacts of this compound exposure in non-target species.
When implementing these protocols, researchers should consider appropriate safety precautions for handling this compound, including the use of personal protective equipment, proper ventilation, and adherence to institutional chemical safety guidelines. All experimental procedures involving cell cultures should be performed under appropriate biosafety conditions.
Future directions in this compound mitochondrial toxicity assessment should include the development of more complex co-culture systems, investigation of long-term low-dose exposure effects, assessment of mixture interactions with other pesticides, and exploration of interindividual susceptibility factors based on genetic polymorphisms in mitochondrial proteins or antioxidant defense systems.
| Assessment Component | Key Parameter / Test Organism | Methodology / Endpoint | Purpose & Rationale |
|---|---|---|---|
| Exposure Assessment | Predicted Environmental Concentration in Soil (PECsoil) | Modeling (e.g., FOCUS models) considering repeated applications and accumulation to a plateau level [1]. | To estimate worst-case exposure concentrations in soil for initial risk characterization. |
| Realistic Exposure (Monitoring) | Multi-year field monitoring at representative agricultural sites; soil sampling and chemical analysis [1]. | To validate and refine the conservative exposure model predictions with real-world data. | |
| Toxicity Testing (Tier 1) | Eisenia fetida (standard test species) | Laboratory Reproduction Test: 56-day soil exposure measuring mortality, biomass change, and reproduction (cocoon/juvenile production) [2] [1]. | Initial screening of potential effects; identifies hazard and provides NOEC (No Observed Effect Concentration) for risk calculation. |
| Higher-Tier Risk Assessment | Natural Earthworm Populations | Long-term Field Study: Multi-year (e.g., 2.5-year) study assessing effects on earthworm abundance, biomass, and species composition under realistic exposure [1]. | To determine if effects observed in the lab translate to population-level impacts in the field, considering complex ecological interactions. |
| Mechanistic Toxicity Studies | Eisenia fetida | Biomarker Analysis: Measure oxidative stress (ROS, MDA, SOD, CAT, GST), DNA damage (8-OHdG), and mitochondrial dysfunction (SDH activity) [2]. | To elucidate the physiological mode of action and provide early warning signals of chronic toxicity. |
For researchers designing ERA studies, here are detailed methodologies for key experiments cited in the literature.
This is a standard Tier 1 assay to determine the sublethal effects of this compound.
This protocol provides deeper insight into the toxic mechanisms of this compound, as revealed in recent research [2].
The process of concluding on the risk involves integrating exposure and effects data. The following diagram illustrates the tiered decision-making logic in a this compound ERA.
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide from the pyrazolecarboxamide chemical class. It controls key stem and leaf diseases in cereals like wheat, rye, and barley [1].
A comprehensive multiyear monitoring and risk assessment program evaluated this compound's effects on earthworms. The table below summarizes key toxicity endpoints from laboratory and field studies [2].
| Test Type | Test Organism / System | Key Endpoint | Result |
|---|---|---|---|
| Laboratory Reproduction Test | Eisenia fetida (standard species) | No Observed Effect Concentration (NOEC) for the end-use product Skyway XPro | A potential risk was indicated at the Tier 1 risk assessment level [2]. |
| Long-Term Field Study | Natural earthworm populations | Effects at 3x the recommended field rate of Skyway XPro (5.2x max monitored concentration) | No unacceptable long-term effects on earthworm populations were observed after 2.5 years [2]. |
| Mechanistic Laboratory Study | Eisenia fetida | Oxidative stress, tissue damage, and reproduction at high concentrations | Concentration-dependent oxidative stress, damage to epidermis, gut, and reproductive tissues, and suppression of growth and reproduction [3]. |
This protocol measures realistic soil exposure concentrations of this compound after repeated applications.
This higher-tier study assesses the long-term impact of this compound on natural earthworm populations under realistic field conditions.
Standardized laboratory tests determine the intrinsic toxicity of this compound and its formulations.
The following diagram outlines the tiered risk assessment strategy for this compound and earthworms.
Tiered Risk Assessment Workflow for this compound
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide known for its high efficacy against fungal diseases in crops. Its chemical stability and persistence in the environment, with soil dissipation half-lives (DT50) ranging from 30.6 to 1235 days [1], necessitate reliable methods for residue monitoring. Analyzing this compound in soil is crucial for environmental risk assessment, studying its degradation dynamics, and ensuring soil ecosystem health [2] [1]. The core challenge lies in efficiently extracting the analyte from the complex soil matrix and detecting it at trace levels with high specificity. This document details validated protocols to address this challenge.
This method is recommended for high-sensitivity, multi-residue analysis and is well-suited for studying dissipation dynamics and final residues in soil [2].
The workflow for this method is outlined below.
This method offers an alternative approach using Gas Chromatography, beneficial for labs without access to HPLC-MS/MS. It utilizes a efficient pre-concentration technique [4].
The following tables summarize the performance metrics of the described methods, providing a basis for method selection and validation.
Table 1: Performance Data for HPLC-MS/MS with QuEChERS Method [2]
| Parameter | Value | Description |
|---|---|---|
| LOD (Limit of Detection) | 0.05 μg/kg | In soil |
| LOQ (Limit of Quantification) | 0.15 μg/kg | In soil |
| Linear Range | 0.1 - 5.0 mg/L | Wide dynamic range |
| Recovery (%) | 92.5 - 96.3 | Demonstrates high accuracy |
| Precision (RSD, %) | < 6.5 | Indicates excellent repeatability |
Table 2: Performance Data for GC-MS with B-DLLME Method [4]
| Parameter | Value | Description |
|---|---|---|
| LOD | 7.3 μg/L | Higher than HPLC-MS/MS method |
| LOQ | Not specified in context | - |
| Recovery (%) | 89.4 - 112.6 | Good accuracy across matrices |
| Enhancement Factor | 7.8x (for this compound) | Improved detection power via B-DLLME |
Table 3: Key Physicochemical and Regulatory Data for this compound
| Property | Detail | Source |
|---|---|---|
| Chemical Formula | C₁₈H₁₂Cl₂F₃N₃O | [2] |
| Persistence | DT₅₀: 30.6 - 1235 days (field) | [1] |
| EU MRL Range (Plants) | 0.01 - 0.15 mg/kg | [3] |
The protocols outlined herein provide robust and sensitive methods for determining this compound residues in soil. The HPLC-MS/MS with modified QuEChERS method offers superior sensitivity and is ideal for comprehensive residue analysis, while the GC-MS with B-DLLME provides a cost-effective alternative with satisfactory performance. The choice of method depends on the available instrumentation and the required detection limits. Adherence to the detailed cleanup and calibration procedures is paramount for obtaining reliable data to support environmental monitoring and regulatory science.
The table below summarizes the key developmental defects observed in zebrafish embryos and larvae after this compound exposure [1] [2] [3].
| Toxicity Domain | Observed Defects & Symptoms | Affected Genes/Biomarkers |
|---|---|---|
| General Development | Delayed hatching, yolk sac absorption anomalies, spinal curvature, tail deformity, hypopigmentation [2]. | Downregulation of gh, crx, sox2, neuroD; Upregulation of nkx2.4b [2]. |
| Cardiovascular Toxicity | Pericardial edema, reduced heart rate, sluggish blood circulation, dilated cardiac chambers, decreased erythrocytes [1] [3] [4]. | Dysregulation of myl7, vmhc, nkx2.5, tbx5, myh6, myh7, flt1 [1] [3] [4]. |
| Retinal Toxicity | Extreme microphthalmia (small eyes), increased cell density in Ganglion Cell Layer (GCL), retinal apoptosis [5] [6]. | Downregulation of photoreceptor genes (rho, opn1sw1, etc.); Altered GCL (ath5) and INL (prox1a, vsx1, sox2) markers [5] [6]. |
Here are answers to specific troubleshooting questions you might encounter:
Q: My zebrafish embryos are not hatching after this compound exposure. Is this a known effect? A: Yes, hatching delay is a consistently reported effect of this compound exposure [2]. This is part of a broader syndrome of general developmental toxicity. Monitor other symptoms like spinal curvature and yolk sac anomalies to confirm.
Q: I observe pericardial edema and a slow heart rate in treated embryos. What is the likely cause and what genes should I check? A: This indicates this compound-induced cardiotoxicity. The primary mechanism involves disruption of genes critical for heart tube formation, chamber specification, and function [1] [3] [4]. Analyze the expression of key cardiac development genes:
nkx2.5 & tbx5: Crucial for early heart formation and patterning.myl7 (atrial myosin) & vmhc (ventricular myosin): Markers for atrial and ventricular chamber identity, respectively. Their dysregulation points to specific chamber defects.Q: The eyes of the treated larvae look significantly smaller. How can I confirm this is this compound-specific retinal toxicity? A: You are likely observing microphthalmia. To confirm and characterize the retinal toxicity [5] [6]:
rho, opn1sw1, etc.) is a strong indicator.Here are detailed methodologies for key experiments cited in the toxicity profiles.
This protocol outlines the standard procedure for exposing zebrafish embryos to this compound and assessing general developmental defects [1] [2].
sox2, neuroD, gh, and crx.The following diagram illustrates the experimental workflow for this protocol:
This protocol details the methods for investigating this compound-specific cardiotoxicity using transgenic zebrafish lines and functional assessments [1] [3] [4].
Tg(myl7:eGFP) (labels cardiomyocytes) and Tg(kdrl:EGFP) (labels vascular endothelium). Expose embryos to this compound (e.g., 0.1, 0.3 μM) from 6-72 hpf, refreshing solution daily.Tg(myl7:eGFP) larvae. Capture high-magnification images and measure the area of the atrium and ventricle using image analysis software (e.g., ImageJ).Tg(kdrl:EGFP) larvae for blood accumulation, indicating circulation defects.nkx2.5, tbx5, myl7, vmhc) and vascular genes (flt1).The workflow for cardiac toxicity assessment is as follows:
This protocol describes the procedure for analyzing this compound-induced microphthalmia and retinal layer disorganization [5] [6].
rho, opn1sw1, opn1sw2, opn1mw1, opn1lw1prox1a, vsx1ath5The following diagram summarizes the key pathological pathway in retinal development:
Here are answers to common questions researchers might have regarding Bixafen's environmental persistence.
Q1: What is the environmental profile of this compound? this compound is a widely used fungicide with a high potential for environmental persistence and accumulation, especially in soil [1] [2].
The table below summarizes its key environmental fate properties:
| Property | Value | Implication / Note |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.49 mg/L [1] | Low solubility, prone to sorption to soil and organic matter. |
| Octanol-Water Partition Coefficient (Log P) | 3.3 [1] | High lipophilicity, potential for bioaccumulation. |
| Soil Half-Life (DT₅₀) | Range: 30.6 to >1235 days [2] [3] | Highly persistent; varies with soil type (longest in silt loam). |
| Toxicity to Fish (96-h LC₅₀) | e.g., 0.095 mg/L for Rainbow trout [3] | Highly toxic to aquatic organisms. |
Q2: How can I monitor and analyze this compound residues in the environment? High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combined with a QuEChERS sample preparation is a robust and widely used method. This protocol is validated for water, soil, and plant matrices [4].
The workflow for this analytical method is as follows:
Detailed Protocol [4]:
Q3: Does this compound accumulate in soil over time, and what are the risks? Yes, monitoring studies confirm that this compound can accumulate in agricultural soils after repeated applications and become a "legacy contaminant," detectable even in seasons when it was not applied [2] [6]. While standard laboratory tests with Eisenia fetida earthworms indicated a potential risk, a multi-year field study demonstrated no unacceptable long-term effects on natural earthworm populations even at concentrations significantly higher than typical field exposures [2]. This highlights the importance of higher-tier, realistic field studies for risk assessment.
Q4: What is the ecotoxicological profile of this compound, particularly for aquatic models? this compound is highly toxic to aquatic organisms. Research using zebrafish embryos as a model has revealed several specific toxic effects [3]:
When planning your research, please consider that solutions for reducing this compound's persistence are an emerging area of science. Current research focuses on:
The table below summarizes core toxicity findings from recent studies to help you establish your experimental baselines.
| Toxicity Endpoint | Experimental Model | Key Findings & Concentrations | Significant Gene Expression Changes | Citations |
|---|
| Developmental & Cardiovascular Toxicity | Zebrafish embryos and larvae (Wild-type and transgenic lines: Tg(kdrl:EGFP), Tg(myl7:eGFP)) | • LC₅₀ (72 hpf): ~0.4 μM
• Sub-lethal effects (0.1-0.3 μM): Pericardial edema, reduced heart rate, sluggish blood flow, hatching delays, decreased body length. | Downregulation of myl7, vmhc, nkx2.5, tbx5, flt1 (key for heart tube formation, chamber development, vascular integrity). | [1] [2] |
| Cardiac Toxicity | Zebrafish embryos | • Exposure (0.1, 0.3, 0.9 μM): Induced pericardial edema, reduced heart rate, decreased erythrocytes. Increased apoptosis. | Dysregulation of myh6, nkx2.5, myh7 (cardiac development); decreased erythropoiesis-related genes. | [3] |
| Oxidative Stress & Apoptosis | Zebrafish embryos | • Exposure (0.2, 0.4 μM): Induced significant oxidative stress and cell apoptosis. | Not specified in the provided excerpts, but apoptosis is a confirmed mechanism. | [1] |
| Environmental Persistence | Laboratory and field studies (soil) | • DT₅₀ (soil): Ranges from 30.6 to 1235 days, indicating high persistence and potential for accumulation. | - | [4] [5] |
This methodology is adapted from recent studies to assess the developmental and cardiovascular toxicity of Bixafen [1] [3].
1. Zebrafish Husbandry and Embryo Collection
Tg(kdrl:EGFP) (for visualizing vascular endothelium) and Tg(myl7:eGFP) (for visualizing cardiomyocytes).2. This compound Exposure Setup
3. Endpoint Assessment and Data Collection
Tg(myl7:eGFP) larvae, use a fluorescence microscope to measure the area of the atrium and ventricle. This compound often causes dilation of the heart chambers.Tg(kdrl:EGFP) larvae, observe the intersegmental vessels (ISVs) and other vascular structures for malformations. This compound exposure can lead to reduced erythrocytes in circulation and impaired vascular function [1] [2].myl7, vmhc, nkx2.5, tbx5) and oxidative stress response using quantitative real-time PCR (qRT-PCR) [3].This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH, Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [4]. In fungi, this inhibition disrupts cellular energy production, leading to death. However, in non-target aquatic organisms like zebrafish, this disruption leads to secondary toxicities, primarily affecting development and the cardiovascular system.
The following diagram illustrates the key mechanistic pathways by which this compound exposure leads to observed toxicities in zebrafish embryos:
Q1: What is a safe maximum solvent concentration for preparing this compound stock solutions in zebrafish assays? A: Do not exceed a final solvent concentration of 0.1% (v/v) for DMSO or acetone in your embryo medium. It is critical to include a solvent control group (0.1% solvent in medium) and a blank control group (medium only) in every experiment to rule out solvent-induced effects [1].
Q2: My experiments show high mortality at low concentrations (e.g., >0.4 μM). What could be the cause? A: This is consistent with the literature. The 72-hour LC₅₀ for this compound in zebrafish embryos is approximately 0.4 μM [1]. For studies focusing on sub-lethal cardiovascular or developmental effects, you should use a lower concentration range of 0.1 to 0.3 μM. Ensure your stock solution is freshly prepared and properly serial-diluted to avoid concentration errors.
Q3: Beyond the heart, what other organ systems should I monitor in zebrafish larvae after this compound exposure? A: Published studies indicate that this compound is also toxic to other systems. Be sure to examine:
Q4: How does the environmental persistence of this compound impact my experimental design? A: this compound is highly persistent in the environment (soil DT₅₀ up to 1235 days) [4] [5]. This justifies the use of chronic exposure models in research. For lab experiments, its persistence means solutions are stable during the exposure period, but it also highlights the need for proper disposal as hazardous waste.
Bixafen belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides [1]. Its cardiotoxic effects, primarily studied in zebrafish embryos, are multifaceted. The table below summarizes the core mechanisms and the supporting evidence from key studies.
| Mechanism | Observed Effects | Key Alterations / Evidence |
|---|---|---|
| Developmental & Morphological Defects | Pericardial edema, dilated cardiac chambers, increased sinus venosus-bulbus arteriosus (SV-BA) distance, reduced heart rate, and sluggish blood circulation [1] [2]. | Indication of impaired cardiac looping and chamber formation [1]. |
| Oxidative Stress | Induction of reactive oxygen species (ROS) and oxidative stress, leading to cellular damage [1]. | Genotoxicity and DNA damage observed in human cell lines; apoptosis in zebrafish retinal and cardiac cells [1] [2]. |
| Gene Expression Dysregulation | Disruption of the expression of genes critical for heart and blood vessel formation [1] [3]. | Downregulation of myl7, vmhc, nkx2.5, and tbx5; altered expression of flt1 (a vascular gene) and erythropoiesis-related genes [1] [3] [2]. |
| Apoptosis (Cell Death) | Induction of programmed cell death, contributing to overall tissue damage and functional deficits [2]. | Increased apoptosis observed in embryos, particularly in areas critical for development [2]. |
The following diagram illustrates the proposed mechanistic pathway of this compound-induced cardiotoxicity based on current research:
Diagram Title: Proposed Mechanism of this compound Cardiotoxicity
The effects of this compound are concentration-dependent. The table below summarizes the quantitative data from zebrafish embryo exposure experiments, which is critical for designing your own studies.
| Exposure Concentration | Survival Rate (at 72 hpf) | Hatching Rate (at 72 hpf) | Key Cardiac & Developmental Effects |
|---|---|---|---|
| 0.05 - 0.1 μM | High (e.g., ~97% at 0.1μM, 96hpf [2]) | Reduced | Mild to significant pericardial edema, reduced heart rate, decreased erythrocytes [2]. |
| 0.2 μM | 96.66% (Not significantly different from control) [1] | Delayed | Significant pericardial edema, reduced heart rate, sluggish blood flow, impaired vascular development [1]. |
| 0.3 μM | Information missing | Information missing | Pericardial edema, drastically decreased erythrocytes, induction of apoptosis, significant dysregulation of cardiac genes [2]. |
| 0.4 - 0.8 μM | Significantly decreased [1] | Severely inhibited [1] | Severe developmental abnormalities, pronounced cardiac malformations, and high toxicity [1]. |
The following methodology, adapted from the research, uses zebrafish as a model system to evaluate this compound-induced cardiotoxicity [1].
1. Zebrafish Husbandry and Embryo Collection
Tg(myl7:GFP) for cardiac muscle visualization, Tg(kdrl:GFP) for vascular endothelium).2. Chemical Exposure and Treatment Groups
3. Endpoint Assessment and Analysis The workflow for evaluating key cardiotoxicity endpoints is summarized in the following diagram:
Diagram Title: Zebrafish Cardiotoxicity Assay Workflow
Q: My positive control works, but I see no effect with this compound. What could be wrong?
Q: I observe high and variable mortality in my control groups, skewing the results.
Q: The heart rate and functional measurements are inconsistent between experimenters.
Q: The gene expression results for cardiac markers are inconclusive.
The table below summarizes the core experimental data on bixafen-induced hepatotoxicity in zebrafish, which forms the basis for the troubleshooting guides.
| Toxic Effect | Experimental Model | Concentration | Key Observations & Metrics | Citation |
|---|---|---|---|---|
| Hepatocyte Development | Zebrafish larvae | 0.1 μM | Hindered development of hepatocytes; toxicity to the pancreas. | [1] |
| General Developmental Toxicity | Zebrafish embryos | 0.2 μM | Significant decrease in survival rate; delayed hatching; physical deformities. | [1] |
| Cardiovascular Defects | Zebrafish embryos | 0.2 μM | Significant heart defects; pericardial edema; reduced heart rate and RBC velocity. | [1] |
| Oxidative Stress & Apoptosis | Zebrafish retinal cells | 0.3 μM | Triggered apoptosis; increased reactive oxygen species (ROS); DNA damage. | [1] |
| Aquatic Life Benchmark (Chronic) | EPA Registered Pesticides | - | Freshwater Invertebrates (Chronic): 2.6 μg/L (0.0026 μM)* | [2] |
*The EPA benchmark provides a regulatory context for environmentally relevant concentrations. The experimental concentrations (e.g., 0.1 μM) are significantly higher, suggesting that the hepatotoxicity observed in controlled lab studies occurs at levels above current environmental safety thresholds [2].
Q1: What is the most sensitive endpoint for assessing this compound hepatotoxicity in zebrafish? A1: Based on current research, the hindered development of hepatocytes is a highly sensitive endpoint, observed at a low concentration of 0.1 μM [1]. You should include liver size and morphology as primary endpoints in your experimental design.
Q2: My study shows developmental delays but no specific liver effects. What could be wrong? A2: This is a common issue. This compound induces broad developmental toxicity, including cardiovascular defects that can secondarily impact organ development [1].
Tg(fabp10a:dsred) to visually isolate and quantify liver size and development specifically [3].Q3: What is a detailed protocol for exposing zebrafish to this compound? A3: The following methodology is adapted from the literature [1]:
Q4: I'm getting high mortality in my solvent control group. How can I fix this? A4: High background mortality invalidates results.
Q5: What molecular pathways should I investigate for this compound's mechanism of action? A5: While the exact pathway for this compound's hepatotoxicity is not fully elucidated, strong evidence points to mechanisms common to SDHI fungicides and other toxicants.
hspa5 and hsp90b1, ultimately leading to apoptosis [3].The diagram below illustrates this proposed signaling pathway.
Q6: How can I visualize and quantify the hepatotoxic effects? A6: The experimental workflow below outlines the key steps from exposure to data analysis.
Extensive research, primarily using zebrafish models, has demonstrated that bixafen exposure causes specific neurodevelopmental defects. The table below summarizes the core findings:
| Toxic Effect | Experimental Model | Key Observations | Suggested Mechanisms |
|---|---|---|---|
| Motor Neuron Axon Defects [1] [2] | Zebrafish embryos | Impaired motor neuron axon outgrowth and branching [1]. | Inhibition of succinate dehydrogenase (SDH), disrupting mitochondrial function [1]. |
| Microcephaly [1] [2] | Zebrafish embryos | Reduced brain size [1]. | Inhibition of succinate dehydrogenase (SDH) [1]. |
| Retinal Developmental Toxicity [3] | Zebrafish embryos/larvae | Severe microphthalmia (small eyes), increased retinal cell apoptosis, disrupted expression of retinal layer marker genes [3]. | Increased apoptosis in the retina; downregulation of photoreceptor genes (e.g., rho, opn1sw1); altered expression of inner nuclear layer markers (e.g., prox1a, vsx1) [3]. |
Here are detailed methodologies for key experiments that have been used to characterize this compound's neurotoxicity, which you can adapt for your own research or for screening potential mitigants.
This protocol is based on the study that identified microcephaly and motor neuron axon defects [1].
The following diagram illustrates the logical workflow and key assessment endpoints for this protocol:
This protocol is adapted from research on this compound-induced eye defects [3].
Issue: High or Rapid Mortality in Exposed Zebrafish this compound is highly toxic to fish. The European Food Safety Authority reported 96-h LC₅₀ values as low as 0.095 mg/L for rainbow trout [4].
Issue: High Variability in Phenotypic Scores
Issue: Weak or Unclear Signal in Molecular Analyses
While no direct this compound mitigant has been published, research on other neurotoxicants suggests potential avenues for investigation. The table below lists approaches that have shown promise against other compounds.
| Strategy | Mechanism of Action | Example from Literature |
|---|---|---|
| Antioxidant Administration | Counteracts oxidative stress, a common mechanism in chemical toxicity. | Melatonin alleviated BPA-induced neurotoxicity and oxidative stress in rats [5]. |
| SDH Substrate Supplementation | potentially bypasses SDH inhibition by providing downstream metabolites. | Note: This is a hypothetical mechanism based on this compound's MoA; no direct literature example was found in the search results. |
| Anti-apoptotic Agents | Inhibits programmed cell death pathways. | Note: No specific agent was identified in the search results for this context. |
The following table summarizes the core experimental findings and methodologies used to analyze oxidative stress in response to bixafen exposure in zebrafish models.
| Analysis Type | Key Findings / Measured Endpoints | Experimental Model & Duration | Citation |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Significant, concentration-dependent increase in ROS fluorescence intensity in the retina. | Zebrafish larvae, 96 hpf [1] | |
| Antioxidant Gene Expression | Significant upregulation of genes sod1, cat, and gpx1a. | Zebrafish larvae, 96 hpf [1] | |
| Cell Apoptosis Analysis | Concentration-dependent increase in apoptotic cells in the retina (measured via Acridine Orange staining). | Zebrafish larvae, 96 hpf [1] | |
| Cardiovascular Toxicity | Decreased heart rate, dilated cardiac chambers, sluggish blood circulation, and altered expression of key genes (myl7, vmhc, nkx2.5). | Zebrafish embryos/larvae, up to 72 hpf [2] [3] | |
| Developmental Toxicity | Decreased survival and hatching rates; increased malformation rates (e.g., microphthalmia). | Zebrafish embryos, 24-72 hpf [2] [4] |
Here are detailed methodologies for key assays used to assess this compound-induced oxidative stress.
This protocol is adapted from multiple studies investigating this compound's developmental toxicity [2] [4].
This protocol is based on a study that successfully quantified ROS in zebrafish eyes after nanoplastic exposure, a method directly applicable for this compound studies [1].
This is a standard method for analyzing changes in gene expression, as used in the cited research [1].
The diagram below illustrates the proposed cellular mechanism by which this compound triggers oxidative stress and subsequent toxicity, based on the findings from the analyzed studies.
Q1: What is the evidence that this compound directly causes oxidative stress? While some studies show this compound causes toxicity without significant oxidative stress in early embryos [4], other research clearly demonstrates it induces oxidative stress in specific tissues and later stages. This includes a direct, concentration-dependent increase in ROS in the zebrafish retina and the upregulation of antioxidant defense genes (sod1, cat, gpx1a), which is a classic response to oxidative insult [1].
Q2: Can I use Vitamin E as a protective agent in my this compound exposure studies? Yes, co-treatment with the potent antioxidant Vitamin E has been proven effective. In zebrafish studies, Vitamin E co-exposure significantly mitigated oxidative stress, reduced apoptosis, and restored the expression of genes related to visual development and antioxidant defense disrupted by a toxicant [1]. This protocol is a strong positive control for confirming the role of oxidative stress in this compound's mechanism of action.
Q3: What are the most sensitive endpoints for assessing this compound toxicity in zebrafish? The most sensitive sublethal endpoints include:
The following table summarizes the core experimental findings from the literature on bixafen-induced apoptosis and related developmental toxicity in zebrafish embryos.
| Toxic Effect | Experimental Model | Key Apoptosis-Related Findings | Supporting Molecular Markers/Evidence | Concentrations Used | Citation |
|---|
| Retinal Toxicity | Zebrafish embryos/larvae | Significant increase in apoptotic cells in the retina. | - Significantly increased retinal cell apoptosis.
rho, opn1sw1, sox2, etc.). | 0.1 μM, 0.3 μM | [1] [2] |
| Cardiac Toxicity | Zebrafish embryos | Induced cell apoptosis in embryos. | - Increased cell apoptosis in whole embryos.myh6, nkx2.5, myh7). | 0.1 μM, 0.3 μM, 0.9 μM | [3] |
| General Developmental Toxicity | Zebrafish embryos | Suggestion of interference with cell cycle but not via oxidative stress. | - Altered expression of embryogenesis genes (gh, crx, sox2, neuroD).For researchers aiming to investigate this compound-induced apoptosis, here are detailed methodologies based on the cited studies.
This protocol is adapted from multiple studies investigating the developmental and cardiac toxicity of this compound in zebrafish [6] [3] [4].
1. Test Solution Preparation:
2. Embryo Exposure:
3. Endpoint Assessment (at 72 hpf):
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in the whole zebrafish larvae [1] [3].
1. Sample Fixation and Permeabilization:
2. TUNEL Staining:
3. Imaging and Analysis:
The search results indicate that this compound induces apoptosis through a mitochondrial intrinsic pathway. The diagram below illustrates this mechanism, synthesized from evidence in zebrafish embryos and insect neuronal cells [7] [3].
Diagram: Proposed intrinsic apoptotic pathway induced by this compound. Evidence suggests this compound inhibits succinate dehydrogenase (SDH), leading to increased reactive oxygen species (ROS) and a rise in intracellular calcium. These events contribute to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c, ultimately activating caspase-3 and executing apoptosis [7] [3] [5].
Q1: What are the primary toxic effects of bixafen on earthworms observed in laboratory studies?
Q2: Do laboratory studies translate to population-level effects in the field?
Q3: What is the environmental fate of this compound in soil, and should I account for accumulation in long-term experiments?
Q4: My earthworm toxicity assay yielded unclear results. What could be the reason?
The table below summarizes key toxicological data for this compound's effects on earthworms from recent studies.
| Endpoint | Effect Details | Test Organism | Study Type |
|---|---|---|---|
| Growth | Significant body weight suppression at medium and high concentrations [2]. | Eisenia fetida [2] | Laboratory soil exposure (56-day) [1] |
| Reproduction | Decreased offspring production, with damage to seminal vesicle tissues observed [2]. | Eisenia fetida [2] | Laboratory soil exposure (56-day) [1] |
| Biochemical & Oxidative Stress | Elevated ROS and 8-OHdG (DNA damage biomarker); increased activity of antioxidant enzymes (SOD, CAT, GST); inhibition of Succinate Dehydrogenase (SDH) activity [1] [2]. | Eisenia fetida [1] [2] | Laboratory soil exposure [1] [2] |
| Population-Level Effects | No unacceptable long-term effects observed at up to 3x the recommended field rate [3]. | Natural earthworm populations [3] | Field study (2.5-year) [3] |
Here is a generalized methodology for a laboratory soil toxicity test, based on the approaches cited in the research [1] [2] [5].
The following workflow diagram illustrates the key stages of this protocol.
Experimental Workflow for Earthworm Toxicity Test
The diagram below illustrates the key toxic mechanisms of this compound in earthworms, as identified in the research.
This compound Toxicity Mechanisms in Earthworms
The evidence presents a complex picture where laboratory studies clearly demonstrate sublethal toxicological effects of this compound on earthworms at the biochemical, tissue, and individual levels, primarily through oxidative stress and inhibition of energy production. However, these findings have not been observed to translate into adverse population-level effects in field studies conducted under realistic agricultural conditions, even at elevated application rates.
This discrepancy underscores the importance of a tiered risk assessment approach that progresses from standardized laboratory tests to more complex and realistic field studies.
The table below summarizes key toxicity data for bixafen and other SDHI fungicides from various experimental models.
| Fungicide | Test Organism/Cell | Toxicity Endpoint & Value | Key Observed Effects |
|---|---|---|---|
| This compound | Zebrafish embryos | 96-h LC50: 2.12 - 2.7 µM [1] [2] | Developmental delays, microcephaly, motor neuron axon defects, cardiovascular toxicity, liver damage, oxidative stress, apoptosis [3] [4] |
| Zebrafish larvae | LOAEL: 0.1 µM [4] | ||
| Human HepG2 liver cells | IC50 for OCR inhibition: ~1 µM [5] [6] | Reduced oxygen consumption, increased mitochondrial superoxide, induced early apoptosis [5] | |
| Boscalid | Zebrafish embryos | 96-h LC50: 7.72 µM [1] [2] | Neurodevelopmental defects, cardiovascular toxicity [5] |
| Human HepG2 cells | IC50 for OCR inhibition: ~1 µM [5] [6] | Reduced oxygen consumption, increased mitochondrial superoxide (less than this compound) [5] | |
| Isopyrazam | Zebrafish embryos | 96-h LC50: 0.14 µM [2] | Highly toxic to fish [1] |
| Isoflucypram | Common Carp (adult) | 96-h LC50: 170 nM [1] | Highly toxic to fish [1] |
| Benzovindiflupyr | Common Carp (adult) | 96-h LC50: 8.7 nM [1] | Highly toxic to fish [1] |
| Flutolanil | Zebrafish embryos | 96-h LC50: 16.91 µM [1] [2] | Used as a lower-toxicity comparator in some studies [1] |
To evaluate the toxicity of SDHI fungicides, researchers use standardized models and protocols. Here are the methodologies for key experiments cited in this guide.
Zebrafish Embryo Acute Toxicity Test (OECD Guideline 212) [4]
In Vitro Assessment of Mitochondrial Dysfunction in Human Cell Lines [5] [6]
The toxicity of SDHI fungicides like this compound primarily stems from their inhibition of the mitochondrial succinate dehydrogenase (SDH) enzyme. The following diagram illustrates the cascade of effects from this initial inhibition.
| Assessment Area | Key Findings & Conclusions | Supporting Data / Experimental Evidence |
|---|
| Soil Organism Risk (Earthworms) | Acceptable long-term risk concluded for earthworms in cereal fields under realistic conditions [1]. | • Laboratory Test: A Tier 1 lab reproduction study with Eisenia fetida indicated a potential risk [1]. • Field Validation: A 2.5-year field study showed no unacceptable long-term effects on natural earthworm populations, even at 3x the recommended field rate [1]. • Exposure Monitoring: A multi-year program (2017-2019) at 10 German field sites showed that modeled Predicted Environmental Concentrations (PEC~soil~) were conservative compared to measured concentrations [1]. | | Aquatic Organism Risk | High toxicity to aquatic life, particularly fish [2] [3]. | • Acute Toxicity: 96-h LC~50~ for rainbow trout and blackhead minnow is 0.095 mg/L and 0.105 mg/L, respectively [2]. • Developmental Toxicity (Zebrafish): Exposure causes cardiovascular defects, retinal deformities (microphthalmia), delayed hatching, and induction of oxidative stress [2] [4]. | | Environmental Fate | High persistence in soil, with potential for accumulation [1] [3]. | • Persistence: Soil dissipation half-lives (DT~50~) range from 30.6 to 1235 days under field conditions, classifying it as very persistent [1] [3]. • Mobility & Degradation: Low aqueous solubility (0.49 mg/L at 20°C) and high octanol-water partition coefficient (Log P = 3.3), suggesting low leaching potential. It decomposes before boiling [3]. | | Human Health & Metabolites | Tolerances established for residues on various crops [5]. Concerns exist regarding a metabolite [6]. | • Metabolite M44: The Norwegian Scientific Committee concluded that malformations observed in rabbits exposed to metabolite M44 were treatment-related, though it was considered non-genotoxic based on an in vivo study [6]. |
To help you evaluate the quality of the supporting data, here are the methodologies for key experiments cited in the risk assessment.
Earthworm Field Study [1]
Zebrafish Embryo Toxicity Assay [2]
The following diagram illustrates the proposed mechanism of this compound's toxicity in aquatic organisms like zebrafish, based on the research findings [2].
Laboratory studies, particularly standardized Tier 1 tests, are designed to identify potential hazards under controlled conditions.
The workflow and key findings of these laboratory investigations are summarized below.
When laboratory studies indicate a potential risk, higher-tier field studies are conducted to assess effects under realistic agricultural conditions on natural earthworm populations.
The table below summarizes the key differences in the data obtained from laboratory and field studies.
| Aspect | Laboratory Studies (Tier 1) | Field Studies (Higher Tier) |
|---|---|---|
| Objective | Identify hazard and mechanism; initial risk screening [1] | Assess population-level effects under realistic conditions [1] |
| Test System | Artificial soil, controlled conditions [1] | Natural field environment, varying conditions [1] |
| Earthworm Species | Standard species (Eisenia fetida) [1] | Natural species community [1] |
| Key Endpoints | Reproduction, weight, biochemical markers, tissue damage [1] [3] [4] | Population abundance, community structure [1] |
| This compound Finding | Potential risk (TER < 5); reduced reproduction & weight; oxidative stress & DNA damage [1] [3] [4] | No unacceptable long-term effects at 3x field rate [1] [2] |
| Regulatory Purpose | Triggers higher-tier testing if TER < 5 [1] | Refines risk assessment; can demonstrate acceptable risk [1] |
The different outcomes from lab and field studies are not contradictory but reflect different tiers in a progressive environmental risk assessment framework. This process moves from conservative screening to realistic refinement, as illustrated below.
| Fungicide | Target Organism / System | Key Toxicity Findings / Endpoints | Experimental Concentration / Dose |
|---|
| Bixafen | Human Cells (HepG2 liver cells) | - 76% inhibition of Oxygen Consumption Rate (OCR)
For reproducibility, here are the methodologies from key studies cited in the table.
Mitochondrial Dysfunction in Human Cells (HepG2) [1]
Chronic Toxicity in Honeybees [4]
Chronic Toxicity in Earthworms [5]
All three fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). They inhibit Complex II of the mitochondrial electron transport chain, which is also part of the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production [2] [7]. The following diagram illustrates this mechanism and its downstream toxic effects.
A key monitoring program assessed the realistic exposure of bixafen in soil at 10 representative cereal fields in Germany over multiple years (2017-2019) following a period of up to 8 years of use [1] [2].
The following table summarizes the comparison between the predicted environmental concentrations in soil (PECsoil) used for regulatory risk assessment and the actual concentrations measured in the field:
| Aspect | Predicted Environmental Concentration (PECsoil) | Measured Concentration (Field Monitoring) |
|---|---|---|
| General Approach | Conservative model estimating long-term background accumulation [1] [2]. | Empirical data from 10 field sites with known history of this compound use [1] [2]. |
| Key Model Assumptions | Uses the worst-case (longest) soil dissipation half-life (DT50); assumes full annual application rate; assumes crop growth stage with maximum soil exposure [2]. | Based on actual application records, local soil properties, and prevailing climatic conditions [2]. |
| Outcome/Conclusion | The model provided a conservative description of the observed residue data. Measured concentrations were lower than the predicted values, confirming the model's suitability for risk assessment [1] [2]. | The maximum measured field concentration was used as a benchmark for the higher-tier field toxicity study [1]. |
For researchers looking to replicate or understand this type of analysis, here are the core methodologies employed in the monitoring study [2]:
The environmental risk of a pesticide is determined by both its exposure concentration and its toxicity to non-target organisms. The research on this compound reveals a tiered assessment approach.
The risk to earthworms was evaluated through a tiered process:
Laboratory studies on other models highlight this compound's specific biochemical effects, which are crucial for understanding its potential impact.
The diagram below summarizes the primary toxic effects of this compound observed in laboratory models and its established mechanism of action.
For the research community, the data on this compound presents a clear, tiered picture:
The following tables summarize the toxic effects of this compound on various non-target organisms, as reported in recent scientific studies.
Table 1: Aquatic Organism Toxicity
| Organism | Test Duration | Key Endpoints & Effects | Reported Values | Source |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | Embryonic exposure | Developmental toxicity, spinal curvature, pericardial edema, decreased heart rate, hatching delay | Effects at 0.1 - 0.3 µM [1] | |
| Zebrafish (Danio rerio) | Embryonic exposure | Hepatotoxicity, pancreas toxicity, downregulation of fabp10a gene | Effects at 0.1 - 0.3 µM [1] | |
| Water Flea (Daphnia magna) | 48 hours (Acute) | Immobilization | 48-h EC50: 0.964 mg/L [2] | |
| Water Flea (Daphnia magna) | 21 days (Chronic) | Delayed first brood, reduced brood size & number, inhibited growth & molting | LOEC: 0.08 mg/L; NOEC: 0.04 mg/L [2] | |
| Daphnia & Algae | Not Specified | General high toxicity | Not Specified [3] |
Table 2: Terrestrial Organism Toxicity
| Organism | Test Duration | Key Endpoints & Effects | Reported Values | Source |
|---|---|---|---|---|
| Earthworm (Eisenia fetida) | 56 days (Chronic) | Oxidative stress, DNA damage, weight loss, reduced reproduction (number of offspring) | Dose-dependent effects [3] | |
| Earthworm (Field populations) | 2.5 years (Chronic) | No unacceptable long-term effects on natural populations | At 3x recommended field rate [4] | |
| Fish & Birds | Not Specified | General high toxicity to fish; moderate toxicity to birds | Not Specified [5] |
To ensure reproducibility, here are the methodologies from the key studies cited.
Zebrafish Embryo Toxicity Test [1]
Daphnia magna Acute & Chronic Toxicity Test [2]
Earthworm Chronic Soil Toxicity Test [3]
This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. The diagram below illustrates its mechanism of action at the cellular level, which underlies its toxicity in both target fungi and non-target organisms.
This inhibition disrupts the vital TCA cycle and electron transport chain, leading to a cellular energy crisis [3]. The blockage in the electron transport chain also promotes the generation of harmful Reactive Oxygen Species (ROS), which can cause oxidative damage to DNA, lipids, and proteins, ultimately triggering cell death (apoptosis) [3] [1]. This mechanism explains the observed toxic effects across different species, such as developmental defects in zebrafish, reproductive inhibition in daphnia, and growth reduction in earthworms.
This compound is a pyrazole-carboxamide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) group (FRAC code 7) [1]. Its primary mode of action is inhibiting the succinate dehydrogenase (SDH) enzyme (mitochondrial complex II), which disrupts cellular respiration and energy production in fungi [1] [2].
The table below summarizes its key properties and efficacy against target diseases.
| Aspect | Details |
|---|---|
| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1] [3] |
| Primary Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) [1] |
| Example Target Diseases | Septoria leaf blotch, Eyespot, Glume blotch, Fusarium ear blight, Rusts [1] |
| Example Applications | Wheat, rye, barley, oats [1] |
| Formulation Example | Often used in mixtures (e.g., Ascra Xpro with prothioconazole and fluopyram) [4] |
| Field Performance (Example) | In UK wheat trials (2024), a program using Ascra Xpro (containing this compound) yielded 3.94 T/ha over untreated, outperforming a comparator program (3.36 T/ha) [4] |
The following diagram illustrates the specific action of SDHI fungicides like this compound within the fungal mitochondrial electron transport chain.
While effective against target fungi, this compound's properties and effects on non-target organisms are important considerations for its overall environmental profile.
| Parameter | Details |
|---|---|
| Aqueous Solubility (at 20°C) | 0.49 mg/L (Low) [1] |
| Soil Persistence (DT₅₀ range) | 30.6 to 1235 days (Field) [1] [5] |
| Mammalian Toxicity (Oral) | Low toxicity [1] |
| Aquatic Toxicity | Highly toxic to fish (Rainbow trout 96-h LC₅₀ = 0.095 mg/L) [1] [6] |
| Bee Toxicity | Low toxicity to honeybees [1] |
| Earthworm Risk | Laboratory studies indicated potential risk, but a 2.5-year field study showed no unacceptable long-term effects on natural populations at exaggerated rates [5] |
For researchers seeking to replicate or understand the foundational studies, here are summaries of key methodologies.
This protocol assesses sublethal effects of fungicides on bees.
SOD-1, detoxification genes like GST-1, immune genes like defensin-1).This protocol is standard for assessing developmental and cardiovascular toxicity.
This method is used to monitor this compound persistence in environmental matrices like soil and water.
This compound is a highly effective SDHI fungicide with a strong market position, especially when formulated in mixtures to manage resistance [4]. However, its environmental persistence and demonstrated toxicity to non-target aquatic organisms represent significant environmental considerations [1] [6]. Evidence also suggests potential for mitochondrial dysfunction in non-target species, including mammals [8].
When comparing fungicides, consider:
Environmental Hazard